2,4-Dichlorobenzoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C28H38Cl2N7O17P3S |
|---|---|
Molekulargewicht |
940.5 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,4-dichlorobenzenecarbothioate |
InChI |
InChI=1S/C28H38Cl2N7O17P3S/c1-28(2,22(40)25(41)33-6-5-18(38)32-7-8-58-27(42)15-4-3-14(29)9-16(15)30)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)37-13-36-19-23(31)34-12-35-24(19)37/h3-4,9,12-13,17,20-22,26,39-40H,5-8,10-11H2,1-2H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
MBVYUVNTXZVQRL-TYHXJLICSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Central Role of 2,4-Dichlorobenzoyl-CoA in Microbial Xenobiotic Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorobenzoyl-CoA is a pivotal intermediate in the microbial catabolism of 2,4-dichlorobenzoic acid, a persistent environmental pollutant originating from the breakdown of pesticides and industrial chemicals. The transformation of this recalcitrant compound into a CoA-thioester represents a critical activation step, priming it for subsequent enzymatic dehalogenation and eventual entry into central metabolic pathways. This technical guide elucidates the key enzymatic reactions involving this compound, details the biochemical pathways, and provides comprehensive experimental protocols for the study of this significant metabolic intermediate.
Introduction
The microbial degradation of halogenated aromatic compounds is a cornerstone of environmental bioremediation. Among these, chlorinated benzoates pose a significant challenge due to their toxicity and persistence. Certain microorganisms have evolved sophisticated enzymatic machinery to utilize these compounds as a sole source of carbon and energy. A key strategy in the anaerobic and aerobic degradation of 2,4-dichlorobenzoate (B1228512) is its initial activation to this compound. This activation, catalyzed by a CoA ligase, is a prerequisite for the subsequent reductive dehalogenation, a crucial step in the detoxification and mineralization of the aromatic ring. This guide provides a detailed examination of the formation and fate of this compound in microbial metabolism.
The Metabolic Pathway of 2,4-Dichlorobenzoate Degradation
The degradation of 2,4-dichlorobenzoate to central metabolic intermediates proceeds through a multi-step enzymatic pathway. The initial steps, which are the focus of this guide, involve the formation and subsequent transformation of this compound.
Activation of 2,4-Dichlorobenzoate
The first committed step in the degradation of 2,4-dichlorobenzoate is its activation to a high-energy thioester, this compound. This reaction is catalyzed by 2,4-Dichlorobenzoate:CoA ligase .
Reaction: 2,4-Dichlorobenzoate + ATP + Coenzyme A → this compound + AMP + PPi
This ATP-dependent reaction is analogous to the activation of fatty acids and other aromatic carboxylic acids.
Reductive Dehalogenation of this compound
The central reaction involving this compound is its reductive dehalogenation to 4-chlorobenzoyl-CoA. This critical detoxification step is catalyzed by the enzyme This compound reductase .
Reaction: this compound + NADPH + H⁺ → 4-Chlorobenzoyl-CoA + NADP⁺ + Cl⁻
This reaction removes the chlorine atom at the ortho position of the aromatic ring, a key step in reducing the compound's toxicity and preparing it for further degradation.
Downstream Metabolism
Following the formation of 4-chlorobenzoyl-CoA, the metabolic pathway continues with further dehalogenation and ring cleavage. The subsequent steps are beyond the scope of this guide but typically involve enzymes such as 4-chlorobenzoyl-CoA dehalogenase, leading to non-halogenated intermediates that can enter the tricarboxylic acid (TCA) cycle.
Key Enzymes and Quantitative Data
The efficient catabolism of 2,4-dichlorobenzoate is dependent on the specific activities and kinetic properties of the involved enzymes. While specific quantitative data for the enzymes directly involved in this compound metabolism is limited in the readily available literature, data from analogous enzymes involved in the degradation of similar chlorinated aromatic compounds provide valuable insights.
Table 1: Quantitative Data for Key and Analogous Enzymes in Chlorobenzoate Degradation
| Enzyme | Organism | Substrate(s) | K_m (µM) | V_max or Specific Activity | Optimal pH | Optimal Temp. (°C) |
| This compound reductase | Corynebacterium sepedonicum KZ-4 | This compound, NADPH | Data not readily available | Data not readily available | ~7.0 | ~30 |
| 4-Chlorobenzoate:CoA ligase (analogous) | Arthrobacter sp. TM-1 | 4-Chlorobenzoate | 3.5 | 0.23 µmol/min/mg | 7.0 | 25 |
| ATP | 238 | |||||
| Coenzyme A | 30 | |||||
| 4-Chlorobenzoyl-CoA dehalogenase (analogous) | Pseudomonas sp. CBS-3 | 4-Chlorobenzoyl-CoA | 1.5 | 5.5 µmol/min/mg | 8.5 | 30 |
Note: Data for this compound reductase is inferred from the original study by Romanov and Hausinger (1996), for which full quantitative details were not accessible. Data for analogous enzymes are provided for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the role of this compound in microbial metabolism.
Microbial Cultivation and Induction of Degradative Enzymes
Objective: To cultivate microorganisms capable of degrading 2,4-dichlorobenzoate and induce the expression of the relevant catabolic enzymes.
Materials:
-
Bacterial strain (e.g., Corynebacterium sepedonicum KZ-4, Alcaligenes denitrificans NTB-1)
-
Basal salts medium (BSM)
-
2,4-Dichlorobenzoic acid (as the sole carbon source)
-
Sterile culture flasks
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Prepare BSM and autoclave.
-
Prepare a sterile stock solution of 2,4-dichlorobenzoic acid (e.g., 100 mM, pH adjusted to 7.0).
-
Inoculate a starter culture of the desired microorganism in a rich medium (e.g., Luria-Bertani broth) and grow overnight.
-
Harvest the cells by centrifugation and wash with sterile BSM to remove residual rich medium.
-
Inoculate the washed cells into BSM supplemented with 2,4-dichlorobenzoic acid to a final concentration of 1-5 mM.
-
Incubate the culture at the optimal growth temperature (e.g., 30°C) with shaking.
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvest cells in the mid- to late-exponential phase of growth for enzyme assays and protein purification.
Preparation of Cell-Free Extracts
Objective: To obtain a crude enzyme extract for subsequent assays and purification.
Materials:
-
Harvested bacterial cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol)
-
DNase I
-
Ultracentrifuge
-
Sonciator or French press
Procedure:
-
Resuspend the harvested cell pellet in ice-cold lysis buffer.
-
Add lysozyme (e.g., 1 mg/mL) and DNase I (e.g., 10 µg/mL) and incubate on ice for 30 minutes.
-
Disrupt the cells by sonication on ice or by passing them through a French press at high pressure.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.
-
The resulting supernatant is the cell-free extract.
Enzyme Assay for this compound Reductase
Objective: To measure the activity of this compound reductase. This protocol is based on a general spectrophotometric assay for NADPH-dependent reductases.
Materials:
-
Cell-free extract or purified enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
This compound (substrate)
-
NADPH (cofactor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Synthesize this compound from 2,4-dichlorobenzoic acid and Coenzyme A using a suitable chemical or enzymatic method.
-
Set up the reaction mixture in a quartz cuvette containing the assay buffer.
-
Add a known concentration of this compound.
-
Add the cell-free extract or purified enzyme to the cuvette.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹).
-
Calculate the enzyme activity in units (µmol of NADPH oxidized per minute) per milligram of protein.
Protein Concentration Determination (Bradford Assay)
Objective: To determine the total protein concentration of the cell-free extract or purified enzyme fractions.
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)
-
Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)
-
Spectrophotometer or microplate reader at 595 nm
Procedure:
-
Prepare a series of BSA standards of known concentrations.
-
Add a small volume of each standard and the unknown protein samples to separate test tubes or microplate wells.
-
Add the Bradford reagent to each tube or well and mix thoroughly.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Visualizations
Metabolic Pathway
Caption: Anaerobic degradation pathway of 2,4-Dichlorobenzoate.
Experimental Workflow
Caption: Workflow for characterizing this compound reductase.
Conclusion
This compound is a crucial metabolic intermediate in the microbial degradation of the pollutant 2,4-dichlorobenzoic acid. Its formation via a CoA ligase and subsequent reductive dehalogenation by a specific reductase are key steps that enable microorganisms to detoxify and utilize this xenobiotic compound. The study of the enzymes involved in this pathway is essential for understanding the fundamental principles of bioremediation and for the potential development of engineered microorganisms with enhanced degradative capabilities. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the fields of environmental microbiology, enzymology, and drug development to further investigate this important metabolic pathway.
Unraveling the Role of 2,4-Dichlorobenzoyl-CoA in Xenobiotic Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microbial degradation of xenobiotic compounds is a cornerstone of environmental biotechnology and plays a critical role in the detoxification of pollutants. Among the vast array of synthetic chemicals, chlorinated aromatic compounds pose a significant environmental concern due to their toxicity and persistence. A key intermediate in the breakdown of some of these pollutants is 2,4-Dichlorobenzoyl-CoA. This technical guide provides an in-depth exploration of the enzymatic pathways involved in the degradation of this pivotal molecule, offering insights for researchers, scientists, and drug development professionals. We will delve into the core biochemical reactions, present quantitative data, detail experimental protocols, and visualize the intricate molecular processes.
The Central Role of this compound in Xenobiotic Degradation
2,4-Dichlorobenzoic acid, a breakdown product of various xenobiotics like polychlorinated biphenyls (PCBs), is initially activated to its coenzyme A (CoA) thioester, this compound. This activation is a crucial step that prepares the otherwise stable aromatic ring for subsequent enzymatic attack. The degradation of this compound is a key process in the metabolic pathways of several microorganisms, including soil bacteria like Corynebacterium sepedonicum and denitrifying bacteria such as Thauera aromatica.[1]
The primary enzymatic reaction targeting this compound is a reductive dehalogenation. This reaction is catalyzed by the enzyme This compound reductase , which removes a chlorine atom from the aromatic ring, a critical detoxification step. This process is part of a larger metabolic pathway that ultimately funnels the breakdown products into central metabolism.
Xenobiotic Degradation Pathway of 2,4-Dichlorobenzoate (B1228512)
The degradation of 2,4-dichlorobenzoate to central metabolic intermediates involves a series of enzymatic steps. The pathway, as elucidated in organisms like Corynebacterium sepedonicum, is initiated by the activation of the free acid to its CoA ester.[1]
Quantitative Data on Degradation Kinetics
Understanding the kinetics of the enzymes involved in this compound degradation is crucial for predicting the rate of xenobiotic breakdown and for engineering bioremediation strategies. While specific kinetic data for this compound reductase is not extensively available, studies on analogous enzymes, such as benzoyl-CoA reductase from Thauera aromatica, provide valuable insights.
| Enzyme | Substrate | Apparent Km (µM) | Vmax (µmol min-1 mg-1) | Organism |
| Benzoyl-CoA Reductase | Benzoyl-CoA | 15 | 0.55 | Thauera aromatica K172[2] |
| Benzoyl-CoA Reductase | ATP | 600 | 0.55 | Thauera aromatica K172[2] |
Note: The Vmax is reported as specific activity with reduced methyl viologen as the electron donor.[2] The enzyme also shows activity with other analogs of benzoyl-CoA, albeit at lower rates.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a prerequisite for in vitro studies of its degradation. Both chemical and enzymatic methods can be employed.
Enzymatic Synthesis Protocol:
This method utilizes a fatty acid:CoA ligase (acyl-CoA synthetase) which can have broad substrate specificity.
-
Enzyme Preparation: Solubilize rat liver microsomes with Triton X-100 and immobilize the fatty acid:CoA ligase on a matrix like Matrex Gel Red A.[3]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
2,4-Dichlorobenzoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
A suitable buffer (e.g., Tris-HCl, pH 7.5)
-
Immobilized fatty acid:CoA ligase
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The reaction progress can be monitored by the disappearance of free CoA or the formation of AMP.
-
Purification: Purify the synthesized this compound using hydrophobic chromatography on a column such as Octyl-Sepharose.[3]
Chemical Synthesis Protocol:
Chemical synthesis often involves the activation of the carboxylic acid followed by reaction with Coenzyme A.
-
Activation of 2,4-Dichlorobenzoic Acid: Convert 2,4-dichlorobenzoic acid to a more reactive derivative, such as an acid chloride or a mixed anhydride. For example, reaction with thionyl chloride can yield 2,4-dichlorobenzoyl chloride.
-
Reaction with Coenzyme A: React the activated 2,4-dichlorobenzoyl derivative with the free sulfhydryl group of Coenzyme A in an aqueous buffer at a slightly alkaline pH (7.5-8.0).
-
Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).
Assay for this compound Reductase Activity
The activity of this compound reductase can be determined by monitoring the consumption of NADPH spectrophotometrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
NADPH
-
Cell-free extract or purified this compound reductase
-
-
Initiation: Start the reaction by adding the substrate, this compound.
-
Measurement: Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the enzyme activity.
-
Controls: Run appropriate controls, including a reaction mixture without the enzyme and a reaction mixture without the substrate, to account for any non-enzymatic degradation of NADPH or background absorbance changes.
-
Calculation of Activity: The specific activity of the enzyme can be calculated using the Beer-Lambert law and is typically expressed in units of µmol of NADPH oxidized per minute per milligram of protein.
Conclusion
This compound stands as a critical intermediate in the microbial degradation of chlorinated xenobiotics. The enzymatic machinery responsible for its breakdown, particularly this compound reductase, represents a key target for understanding and enhancing bioremediation processes. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals to further investigate these pathways. Future research focused on elucidating the specific kinetic parameters of these enzymes and optimizing the conditions for their activity will be instrumental in developing effective strategies for the removal of persistent environmental pollutants.
References
- 1. NADPH-dependent reductive ortho dehalogenation of 2,4-dichlorobenzoic acid in Corynebacterium sepedonicum KZ-4 and Coryneform bacterium strainNTB-1 via 2,4-dichlorobenzoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymology of 2,4-Dichlorobenzoyl-CoA Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzoyl-CoA reductase is a key enzyme in the microbial degradation of 2,4-dichlorobenzoate (B1228512), a persistent environmental pollutant. This enzyme catalyzes the NADPH-dependent reductive dehalogenation of this compound to 4-chlorobenzoyl-CoA, a critical step in the detoxification and mineralization of this xenobiotic compound. Understanding the enzymology of this reductase is paramount for applications in bioremediation and potentially for the development of novel biocatalysts. This technical guide provides an in-depth overview of the enzyme's function, kinetics, and the experimental protocols for its study.
Enzyme Profile and Reaction
This compound reductase (EC 1.3.1.63) is an oxidoreductase that acts on the CH-CH group of the donor with NADP+ as the acceptor. The systematic name of this enzyme class is 4-chlorobenzoyl-CoA:NADP+ oxidoreductase (halogenating)[1]. The enzyme catalyzes the following chemical reaction:
4-chlorobenzoyl-CoA + NADP+ + HCl ⇌ this compound + NADPH + H+ [1]
This reductive ortho-dehalogenation is a crucial step in the catabolic pathway of 2,4-dichlorobenzoate in organisms such as Corynebacterium sepedonicum KZ-4 and Coryneform bacterium strain NTB-1[2].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound reductase and related enzymes in the degradation pathway.
Table 1: Kinetic Parameters of this compound Reductase
| Parameter | Value | Substrate | Organism | Reference |
| Specific Activity | 1.8 nmol/min/mg of protein | This compound | Corynebacterium sepedonicum KZ-4 | [2] |
Note: Detailed Michaelis-Menten constants (Km) and catalytic efficiencies (kcat/Km) for the purified this compound reductase are not extensively reported in the currently available literature. The provided specific activity is from crude cell extracts.
Table 2: Properties of Related Benzoyl-CoA Reductases
| Enzyme | Organism | Apparent Km (Benzoyl-CoA) | Apparent Km (ATP) | Specific Activity | Reference |
| Benzoyl-CoA Reductase | Thauera aromatica K172 | 15 µM | 0.6 mM | 0.55 µmol/min/mg | [3] |
This data is provided for a related, well-characterized benzoyl-CoA reductase to offer a comparative perspective on the potential kinetic properties.
Degradation Pathway of 2,4-Dichlorobenzoate
The enzymatic degradation of 2,4-dichlorobenzoate is a multi-step process involving several key enzymes. The pathway in Corynebacterium sepedonicum KZ-4 is proposed to proceed as follows[2][4]:
Caption: Proposed metabolic pathway for 2,4-dichlorobenzoate degradation.
Experimental Protocols
Detailed experimental protocols are essential for the study and characterization of this compound reductase. The following methodologies are based on published procedures for this enzyme and related benzoyl-CoA reductases.
Bacterial Growth and Cell Extract Preparation
This protocol is adapted from the study of Corynebacterium sepedonicum KZ-4[2].
Caption: Workflow for preparing crude cell extracts for enzyme activity assays.
Enzyme Assay for this compound Reductase
This spectrophotometric assay measures the consumption of NADPH at 340 nm[2].
Materials:
-
100 mM potassium phosphate buffer (pH 7.0)
-
10 mM this compound (substrate)
-
10 mM NADPH
-
Crude cell extract or purified enzyme
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and 0.2 mM NADPH in a total volume of 1 ml.
-
Initiate the reaction by adding the cell extract or purified enzyme.
-
Start the reaction by adding this compound to a final concentration of 0.1 mM.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.
Purification of Benzoyl-CoA Reductase (Reference Protocol)
Caption: A general chromatographic workflow for purifying benzoyl-CoA reductases.
Conclusion
The this compound reductase is a fascinating enzyme with significant potential in bioremediation. While our understanding of its detailed kinetics and structure is still evolving, the methodologies outlined in this guide provide a solid foundation for further research. Future studies focusing on the heterologous expression and purification of this enzyme will be crucial for a more comprehensive characterization of its catalytic mechanism and for unlocking its full biotechnological potential. The structural and mechanistic parallels with other benzoyl-CoA reductases offer valuable insights for guiding these future investigations.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Biochemical Properties of 2,4-Dichlorobenzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorobenzoyl-CoA is a critical intermediate in the microbial degradation of 2,4-dichlorobenzoic acid, a persistent environmental pollutant. Understanding its biochemical properties is paramount for the development of bioremediation strategies and for the potential design of novel enzymatic inhibitors. This technical guide provides a comprehensive overview of the core biochemical characteristics of this compound, including its molecular attributes, the enzymatic reactions it participates in, and detailed experimental protocols for the characterization of related enzymatic activities.
Core Biochemical Properties
This compound is formed through the esterification of 2,4-dichlorobenzoic acid with Coenzyme A. Its fundamental properties are derived from these two constituent molecules.
| Property | Value | Source |
| Chemical Formula | C28H37Cl2N7O17P3S | Calculated |
| Molecular Weight | 940.52 g/mol | Calculated |
| Parent Compound | 2,4-Dichlorobenzoic Acid | [1] |
| Coenzyme | Coenzyme A | [2][3][4][5][6] |
| Solubility | Expected to be soluble in aqueous solutions. | Inferred |
Calculation of Molecular Formula and Weight:
-
2,4-Dichlorobenzoic Acid: C7H4Cl2O2 (Molecular Weight: 191.01 g/mol )[1]
-
Coenzyme A: C21H36N7O16P3S (Molecular Weight: 767.535 g/mol )[2][3][4][5][6]
-
Formation of Thioester Bond: In the formation of this compound, a molecule of water (H2O) is eliminated.
-
Resulting Formula: C7H3Cl2O + C21H34N7O15P3S = C28H37Cl2N7O17P3S
-
Resulting Molecular Weight: 191.01 g/mol + 767.535 g/mol - 18.015 g/mol = 940.52 g/mol
Enzymatic Reactions and Degradation Pathway
The primary known role of this compound is as an intermediate in the microbial degradation pathway of 2,4-dichlorobenzoic acid. This pathway involves a series of enzymatic conversions to ultimately funnel the carbon skeleton into central metabolism.[7]
References
- 1. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. Coenzyme A | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Coenzyme A, Coenzymum A, CoA, CoASH, HSCoA, Acetyl-CoA [jiagen.com]
- 5. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Coenzyme A (HMDB0001423) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
The Elusive Presence of 2,4-Dichlorobenzoyl-CoA in the Environment: A Technical Guide to its Origins and Analysis
An in-depth exploration for researchers, scientists, and drug development professionals on the transient environmental intermediate, 2,4-Dichlorobenzoyl-CoA, focusing on its formation from precursor compounds and the methodologies for their detection.
Executive Summary
This compound is not a persistent compound found in environmental samples but rather a transient metabolic intermediate in the microbial degradation of chlorinated aromatic compounds. Its occurrence is intrinsically linked to the presence of its precursors, primarily 2,4-Dichlorobenzoic acid (2,4-DCBA) and the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This guide provides a comprehensive overview of the environmental context of this compound, detailing the biodegradation pathways leading to its formation, quantitative data on its precursors in various environmental matrices, and the sophisticated analytical protocols required for their detection and quantification. Understanding the dynamics of these precursor compounds is paramount to inferring the potential transient presence of this compound in the environment.
Introduction: The Indirect Occurrence of this compound
Direct detection of this compound in environmental samples such as soil, water, or sediment is highly improbable due to its reactive nature as a coenzyme A thioester. These molecules are central to cellular metabolism and are rapidly converted in enzymatic reactions. Therefore, its environmental significance is best understood by examining the prevalence and degradation of its parent compounds.
The primary source of this compound in the environment is the microbial catabolism of 2,4-Dichlorobenzoic acid. 2,4-DCBA itself is a breakdown product of more complex molecules, most notably the herbicide 2,4-D, and can also be formed during the degradation of polychlorinated biphenyls (PCBs). This guide will, therefore, focus on the environmental occurrence of 2,4-D and 2,4-DCBA as indicators of the potential for this compound formation.
Biodegradation Pathway: The Genesis of this compound
The formation of this compound is a critical step in the aerobic microbial degradation of 2,4-Dichlorobenzoate. This biochemical transformation is enzymatically driven and serves to activate the aromatic ring for subsequent breakdown.
The key enzymatic reaction involves the ligation of Coenzyme A to the carboxyl group of 2,4-Dichlorobenzoate. This reaction is catalyzed by 2,4-dichlorobenzoate:CoA ligase . The resulting this compound is then a substrate for This compound reductase , which initiates the dehalogenation and further degradation of the molecule, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid (TCA) cycle.[1]
Figure 1: Simplified aerobic degradation pathway of 2,4-Dichlorobenzoate.
Quantitative Data on Precursor Compounds in Environmental Samples
The concentration of this compound in the environment is expected to be exceedingly low and transient. Therefore, assessing the environmental presence of its precursors, 2,4-D and 2,4-DCBA, provides a more practical measure of the potential for its formation. The following tables summarize reported concentrations of these precursors in various environmental matrices.
Table 1: Reported Concentrations of 2,4-Dichlorophenoxyacetic acid (2,4-D) in Environmental Samples
| Environmental Matrix | Concentration Range | Location/Study Highlights | Reference(s) |
| Agricultural Soil | 0.01 - 1.5 mg/kg | Varies with application rates and soil type. | [2] |
| River Water | 0.05 - 1960 ng/L | Higher concentrations in urban and agricultural streams. | [3] |
| Groundwater | 0.08 - 8 µg/L | Detected in public water systems derived from groundwater. | [4] |
| Sediment | Not widely reported | Generally lower than in soil due to degradation and partitioning. | |
| Industrial Wastewater | Up to 500 mg/L | Effluents from manufacturing plants. | [5] |
| Agricultural Runoff | Up to 25 mg/L | Runoff from treated fields. | [5] |
Table 2: Reported Concentrations of 2,4-Dichlorobenzoic acid (2,4-DCBA) in Environmental Samples
| Environmental Matrix | Concentration Range | Location/Study Highlights | Reference(s) |
| Contaminated Soil | Up to 3.1 µg/g | Found in soils historically contaminated with PCBs. | [6] |
| River Sediment | Data not readily available | Expected to be present where PCB and 2,4-D contamination occurs. | |
| River Water | Data not readily available | ||
| Groundwater | Data not readily available |
Note: Quantitative data for 2,4-DCBA in environmental samples is less abundant in the literature compared to its parent compound, 2,4-D.
Experimental Protocols for Precursor Analysis
The accurate quantification of 2,4-D and 2,4-DCBA in complex environmental matrices requires robust analytical methodologies. The following sections detail common experimental protocols for their extraction and analysis.
Sample Extraction
Solid-Phase Extraction (SPE) for Water Samples:
This technique is widely used for the extraction and pre-concentration of chlorophenoxyacetic acids and chlorobenzoic acids from aqueous samples.
-
Cartridge Conditioning: The SPE cartridge (e.g., C18) is conditioned sequentially with a non-polar solvent (e.g., methanol) and then with acidified deionized water (pH ~2-3).
-
Sample Loading: The water sample, acidified to a pH of approximately 2-3 to ensure the analytes are in their protonated form, is passed through the conditioned cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove polar interferences.
-
Elution: The retained analytes are eluted from the cartridge using a small volume of a non-polar solvent (e.g., methanol (B129727), acetonitrile (B52724), or a mixture).
-
Concentration: The eluate is often evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
Figure 2: General workflow for Solid-Phase Extraction of acidic herbicides from water.
Accelerated Solvent Extraction (ASE) for Soil and Sediment Samples:
ASE is an efficient method for extracting analytes from solid matrices using elevated temperatures and pressures.
-
Sample Preparation: The soil or sediment sample is air-dried, sieved, and mixed with a drying agent (e.g., diatomaceous earth).
-
Extraction Cell: The prepared sample is packed into a stainless-steel extraction cell.
-
Extraction: The cell is filled with an appropriate solvent (e.g., a mixture of acetone (B3395972) and water) and heated to a set temperature (e.g., 100 °C) under pressure (e.g., 1500 psi). The solvent is held in the cell for a static extraction period.
-
Collection: The extract is purged from the cell with nitrogen gas into a collection vial.
-
Clean-up: The extract may require a clean-up step, such as solid-phase extraction, to remove interfering matrix components before analysis.
Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection:
HPLC is a common technique for the analysis of polar compounds like 2,4-D and 2,4-DCBA.
-
Chromatographic Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[7]
-
Detection:
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and specific technique, but it requires derivatization for polar analytes like carboxylic acids.
-
Derivatization: The carboxylic acid groups of 2,4-D and 2,4-DCBA are converted to a more volatile form, typically a methyl ester, using a derivatizing agent such as diazomethane (B1218177) or by methylation with methanol and an acid catalyst.[6]
-
GC Separation: The derivatized analytes are separated on a capillary column (e.g., DB-5ms).
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Figure 3: General analytical workflow for the determination of 2,4-D and 2,4-DCBA.
Conclusion
While this compound is a scientifically important intermediate in the biodegradation of prevalent environmental contaminants, its direct detection in environmental samples is not a feasible approach for monitoring purposes due to its transient nature. A more effective strategy for researchers and environmental scientists is to focus on the detection and quantification of its more stable precursors, 2,4-Dichlorobenzoic acid and 2,4-D. The presence of these compounds indicates the potential for microbial activity that would involve the transient formation of this compound. The analytical methodologies detailed in this guide provide the necessary tools to investigate the environmental fate of these chlorinated aromatic compounds and, by extension, to understand the conditions under which this compound may be formed and degraded.
References
- 1. epa.gov [epa.gov]
- 2. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobenzoic acid, TBDMS derivative [webbook.nist.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. deswater.com [deswater.com]
- 8. ajol.info [ajol.info]
Unraveling the Genetic Blueprint for 2,4-Dichlorobenzoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microbial degradation of halogenated aromatic compounds is a critical area of research with significant implications for bioremediation and the development of novel enzymatic tools. Among these compounds, 2,4-dichlorobenzoic acid poses a considerable environmental challenge due to its persistence and toxicity. The metabolic pathway responsible for its breakdown hinges on the activation of the parent molecule to its coenzyme A (CoA) thioester, 2,4-dichlorobenzoyl-CoA. This pivotal intermediate is then channeled through a series of enzymatic reactions, ultimately leading to its complete mineralization. This technical guide provides an in-depth exploration of the genetic and biochemical underpinnings of this compound metabolism, offering a comprehensive resource for researchers in the field.
The Core Metabolic Pathway: A Three-Enzyme System
The aerobic degradation of 2,4-dichlorobenzoic acid is initiated by its conversion to this compound, which is then sequentially acted upon by a reductase and a dehalogenase. This three-step process is central to detoxifying and assimilating this xenobiotic compound.
-
Activation: The pathway commences with the ATP-dependent ligation of coenzyme A to 2,4-dichlorobenzoate, a reaction catalyzed by a 2,4-dichlorobenzoate--CoA ligase . This activation step is crucial as it prepares the relatively inert aromatic ring for subsequent reductive dehalogenation.
-
Reduction: The activated intermediate, this compound, undergoes a reductive dechlorination. This step is catalyzed by an NADPH-dependent this compound reductase , which removes one of the chlorine substituents.
-
Dehalogenation: The resulting monochlorinated benzoyl-CoA intermediate is then a substrate for a 4-chlorobenzoyl-CoA dehalogenase . This enzyme hydrolytically removes the remaining chlorine atom, yielding 4-hydroxybenzoyl-CoA, which can then enter central metabolic pathways.
Genetic Organization and Regulation
The genes encoding the enzymes for this compound metabolism are often found clustered together on bacterial plasmids or within specific regions of the chromosome. This genetic linkage facilitates the coordinated expression of the entire pathway. While the specific gene cluster for this compound degradation is not as extensively characterized as those for related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), valuable insights can be drawn from analogous systems.
In many bacteria that degrade chlorinated aromatic compounds, the expression of the catabolic genes is tightly regulated. For instance, in the degradation of 4-chlorobenzoate, a TetR-type transcriptional repressor, FcbR, controls the expression of the fcb operon. The inducer molecule that alleviates this repression is 4-chlorobenzoyl-CoA itself[1]. This regulatory mechanism ensures that the metabolic machinery is synthesized only in the presence of the target substrate, preventing wasteful enzyme production. It is highly probable that a similar substrate-inducible regulatory system governs the expression of the genes involved in this compound metabolism.
Data Presentation: Enzyme Kinetics
The efficiency of the metabolic pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available kinetic data for key enzymes analogous to those in the this compound pathway.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| 4-Chlorobenzoate--CoA Ligase | Arthrobacter sp. strain TM-1 | 4-Chlorobenzoate | 3.5 | - | [2] |
| CoA | 30 | - | [2] | ||
| ATP | 238 | - | [2] | ||
| 4-Chlorobenzoyl-CoA Dehalogenase | Arthrobacter sp. strain TM-1 | 4-Chlorobenzoyl-CoA | 9 | 1 | [2] |
| NADPH-Cytochrome P450 Reductase (analogous) | Rat | MTT | 20 | 31.83 | [3][4][5] |
Note: Kinetic data for the specific this compound metabolizing enzymes are limited. The data presented for analogous enzymes provide a valuable reference for expected catalytic efficiencies.
Experimental Protocols
2,4-Dichlorobenzoate--CoA Ligase Activity Assay (Spectrophotometric)
This assay measures the formation of the product, this compound, by monitoring the increase in absorbance at a specific wavelength. A continuous spectrophotometric assay can be employed.
Principle: The formation of the thioester bond in 4-chlorobenzoyl-CoA results in an increase in absorbance at 300 nm (Δε = 2.5 mM⁻¹cm⁻¹)[6].
Reagents:
-
50 mM Potassium HEPES buffer, pH 7.5
-
15 mM MgCl₂
-
3.5 mM ATP
-
1 mM Coenzyme A
-
2 mM 2,4-Dichlorobenzoate
-
Purified 2,4-Dichlorobenzoate--CoA ligase
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing HEPES buffer, MgCl₂, ATP, and CoA.
-
Add the substrate, 2,4-dichlorobenzoate, to the mixture.
-
Initiate the reaction by adding a known amount of the purified ligase.
-
Immediately monitor the increase in absorbance at 300 nm over time using a spectrophotometer.
-
Calculate the initial velocity from the linear portion of the absorbance versus time plot.
NADPH-Dependent this compound Reductase Assay (Spectrophotometric)
This assay measures the activity of the reductase by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.
Principle: The oxidation of NADPH to NADP⁺ is accompanied by a decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.6
-
100 µM NADPH
-
50 µM this compound
-
Purified this compound reductase
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing phosphate buffer and NADPH.
-
Add the substrate, this compound, to the mixture.
-
Initiate the reaction by adding a known amount of the purified reductase.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity from the linear portion of the absorbance versus time plot.
Heterologous Expression and Purification of Recombinant Enzymes
Cloning:
-
Amplify the gene of interest (e.g., 2,4-dichlorobenzoate--CoA ligase) from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector.
-
Transform the ligation mixture into a competent E. coli expression host strain (e.g., BL21(DE3)).
Expression:
-
Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) to the culture.
-
Continue to incubate the culture for a defined period (e.g., 4-16 hours) at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If the protein is His-tagged, apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of imidazole.
-
Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
Mandatory Visualizations
Metabolic Pathway of 2,4-Dichlorobenzoic Acid
Caption: Aerobic degradation pathway of 2,4-Dichlorobenzoic Acid.
Experimental Workflow for Gene Cloning and Protein Expression
References
- 1. journals.asm.org [journals.asm.org]
- 2. The purification and characterisation of 4-chlorobenzoate:CoA ligase and 4-chlorobenzoyl CoA dehalogenase from Arthrobacter sp. strain TM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous spectrophotometric assay for NADPH-cytochrome P450 reductase activity using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Continuous Spectrophotometric Assay for NADPH-cytochrome P450 Reductase Activity Using 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide -BMB Reports | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of 4-Chlorobenzoate: Coenzyme A Ligase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2,4-Dichlorobenzoyl-CoA in the Anaerobic Degradation of Chlorinated Aromatic Pollutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anaerobic degradation of persistent chlorinated aromatic pollutants is a critical biogeochemical process with significant implications for environmental remediation and human health. A key intermediate in the breakdown of several of these compounds, including the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), is 2,4-dichlorobenzoyl-CoA. This technical guide provides an in-depth exploration of the enzymatic pathways involved in the transformation of this compound under anaerobic conditions. It details the crucial reductive dehalogenation steps and the subsequent entry of the dehalogenated product into the central benzoyl-CoA degradation pathway. This document summarizes key quantitative data, provides detailed experimental protocols for studying these processes, and includes visualizations of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers in microbiology, biochemistry, and drug development.
Introduction
Chlorinated aromatic compounds are a major class of environmental pollutants due to their widespread use and persistence. Their natural attenuation under anaerobic conditions is a slow but crucial process for the detoxification of contaminated sites. The activation of these aromatic acids to their coenzyme A (CoA) thioesters is a common strategy employed by anaerobic microorganisms to prepare these otherwise recalcitrant molecules for subsequent enzymatic attack. This compound is a central intermediate in the anaerobic catabolism of 2,4-dichlorobenzoate (B1228512), which itself is a breakdown product of pollutants like 2,4-D and certain polychlorinated biphenyls (PCBs). This guide focuses on the enzymatic machinery that catalyzes the reductive dehalogenation of this compound and its subsequent mineralization.
The Anaerobic Degradation Pathway of this compound
The anaerobic degradation of this compound is a multi-step process initiated by one or more reductive dehalogenation events, followed by the complete breakdown of the aromatic ring through the central benzoyl-CoA pathway.
Initial Activation to this compound
Before the core degradation process begins, 2,4-dichlorobenzoate is activated to its CoA thioester, this compound. This reaction is catalyzed by a specific CoA ligase. The presence of a halobenzoate-specific carboxylic acid CoA ligase appears to be a determining factor for the ability of an anaerobic microorganism to metabolize halobenzoates.[1]
Reductive Dehalogenation of this compound
The key and often rate-limiting step in the degradation of this compound is the reductive removal of chlorine substituents from the aromatic ring. This is an exergonic process that microorganisms can couple to energy conservation, a process termed "dehalorespiration".[2]
The enzyme responsible for this reaction is a This compound reductase . This enzyme catalyzes the NADPH-dependent reductive ortho dehalogenation of this compound to 4-chlorobenzoyl-CoA.[3] The systematic name for this enzyme class is 4-chlorobenzoyl-CoA:NADP+ oxidoreductase (halogenating).[3]
The reaction is as follows: this compound + NADPH + H⁺ → 4-chlorobenzoyl-CoA + NADP⁺ + HCl
Some studies suggest that ATP-dependent class I benzoyl-CoA reductases (BCR) can exhibit previously unknown reductive dehalogenation activities.[1] This suggests a two-step mechanism involving dearomatization followed by H-halide elimination.[1]
Further Dehalogenation and Entry into the Benzoyl-CoA Pathway
Following the initial dehalogenation, the resulting 4-chlorobenzoyl-CoA can undergo a second reductive dehalogenation to yield benzoyl-CoA. This reaction is catalyzed by a 4-chlorobenzoyl-CoA dehalogenase. The resulting benzoyl-CoA is a central metabolite that funnels into the common anaerobic benzoyl-CoA degradation pathway.
The Central Benzoyl-CoA Degradation Pathway
Once formed, benzoyl-CoA is dearomatized by benzoyl-CoA reductase , an ATP-dependent enzyme in facultative anaerobes and an ATP-independent enzyme in obligate anaerobes.[4] The resulting cyclic dienoyl-CoA undergoes a series of hydration, dehydrogenation, and hydrolytic ring cleavage reactions.[4] The final products are three molecules of acetyl-CoA and one molecule of CO₂, which can then be completely mineralized through the tricarboxylic acid (TCA) cycle or other central metabolic pathways.[4]
Quantitative Data on Anaerobic Degradation
The following tables summarize the available quantitative data on the anaerobic degradation of chlorinated aromatic compounds related to this compound.
Table 1: Degradation Rates of Chlorinated Aromatic Compounds in Anaerobic Sediments
| Compound | Initial Concentration (mM) | Maximal Transformation Rate (µmol/liter⁻¹/day⁻¹) | Adaptation Time (days) | Reference |
| 2,4-Dichlorophenol (B122985) | 3.1 | 300 | 7 | [4] |
| 4-Chlorophenol | 3.1 | 78 | 37 | [4] |
| Phenol | 13 | 130 | 11 | [4] |
| Benzoate (B1203000) | >52 | 2,080 | 2 | [4] |
Table 2: Kinetic Parameters of Enzymes Involved in Halogenated Benzoate Degradation
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| 4-Chlorobenzoyl-CoA dehalogenase | 4-Chlorobenzoyl-CoA | 4 | 0.6 (multiple turnovers) | [5] |
| 4-Bromobenzoyl-CoA | - | 1.4 | [5] | |
| 4-Iodobenzoyl-CoA | - | 1.1 | [5] | |
| 4-Fluorobenzoyl-CoA | - | 8 x 10⁻⁶ | [5] | |
| Benzoyl-CoA (Inhibitor) | K_i = 72 | - | [5] | |
| 4-Chlorobenzoate:CoA ligase | 4-Chlorobenzoate | - | - | [6] |
| 4-Methylbenzoate | 30 ± 5 | 8.0 ± 0.6 | [6] | |
| CoA | 160 ± 20 | - | [6] | |
| ATP | 180 ± 15 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the anaerobic degradation of this compound.
Anaerobic Cultivation of Chlorobenzoate-Degrading Bacteria
Objective: To enrich and isolate anaerobic microorganisms capable of degrading chlorinated benzoates.
Materials:
-
Anaerobic culture tubes or serum bottles with butyl rubber stoppers
-
Anaerobic glove box or Hungate apparatus
-
Basal mineral medium (e.g., low-chloride minimal medium)[7]
-
Rumen fluid (clarified and filter-sterilized)
-
Electron donors (e.g., lactate, acetate (B1210297), H₂/CO₂)
-
Electron acceptors (e.g., nitrate, sulfate, or none for methanogenic conditions)
-
Chlorinated benzoate stock solutions (e.g., 2,4-dichlorobenzoate, filter-sterilized)
-
Agar (B569324) for solid medium preparation
Procedure:
-
Prepare the basal mineral medium and dispense it into culture tubes or serum bottles inside an anaerobic chamber.
-
Add rumen fluid (e.g., 5% v/v) as a source of growth factors.
-
Supplement the medium with an electron donor and electron acceptor appropriate for the desired enrichment conditions.
-
Add the chlorinated benzoate substrate from a sterile stock solution to the desired final concentration (e.g., 2 mM 3-chlorobenzoate).[7]
-
Inoculate the medium with an environmental sample (e.g., sediment slurry, sewage sludge).
-
Seal the tubes or bottles and incubate under appropriate conditions (e.g., 30°C in the dark).
-
Monitor for degradation of the chlorinated benzoate over time using HPLC.
-
For isolation of pure cultures, perform serial dilutions and use roll-tube or agar deep techniques with the target substrate as the sole carbon and energy source.
Enzymatic Assay for Reductive Dehalogenase Activity
Objective: To measure the activity of reductive dehalogenases acting on chlorinated benzoyl-CoA thioesters.
Materials:
-
Anaerobic cuvettes or vials
-
Spectrophotometer
-
Cell-free extract from anaerobically grown cells
-
Assay buffer (e.g., potassium acetate buffer, pH 5.8)[3]
-
Artificial electron donor (e.g., reduced methyl viologen)
-
Reducing agent (e.g., titanium(III) citrate)[3]
-
Substrate (e.g., this compound)
-
NADPH (for NADPH-dependent reductases)
-
HPLC system for product analysis
Procedure:
-
Prepare all solutions and perform the assay under strictly anaerobic conditions inside a glove box.
-
Prepare the assay mixture containing the buffer, artificial electron donor, and reducing agent.
-
Add the cell-free extract to the assay mixture.
-
Initiate the reaction by adding the chlorinated benzoyl-CoA substrate and, if required, NADPH.
-
Monitor the reaction by:
-
Spectrophotometrically following the oxidation of NADPH at 340 nm.[2]
-
Taking time-point samples and analyzing the consumption of the substrate and formation of the dehalogenated product by HPLC.
-
-
Boiled cell-free extract or assays without substrate serve as negative controls.
Synthesis of this compound
Objective: To chemically synthesize the substrate for enzymatic assays.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Coenzyme A (free acid)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Base (e.g., triethylamine)
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve Coenzyme A in an anhydrous solvent, which may require specific conditions to achieve solubility.
-
In a separate vessel, dissolve 2,4-dichlorobenzoyl chloride in the same anhydrous solvent.
-
Slowly add the 2,4-dichlorobenzoyl chloride solution to the Coenzyme A solution at a controlled temperature (e.g., 0°C) with constant stirring.
-
Add a base, such as triethylamine, to neutralize the HCl generated during the reaction.
-
Allow the reaction to proceed for several hours at room temperature.
-
The resulting this compound can be purified by reverse-phase HPLC.
HPLC Analysis of Aromatic-CoA Thioesters
Objective: To separate and quantify chlorinated and non-chlorinated benzoyl-CoA thioesters.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Gemini C18, 100 mm × 4.6 mm, 3 µm)[5]
-
Mobile phase A: e.g., 50 mM formic acid adjusted to pH 8.1 with ammonium (B1175870) hydroxide[5]
-
Mobile phase B: Methanol or acetonitrile
-
Standards for all analytes of interest
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample (e.g., from an enzyme assay or cell extract).
-
Elute the compounds using a gradient of mobile phase B. A typical gradient might be: 0-7 min, 0-10% B; 7-10 min, 10-100% B; 10-11 min, 100% B; 11-12 min, 100-0% B; 12-15 min, 0% B.[5]
-
Detect the CoA thioesters by their absorbance at 254 nm or 260 nm.
-
Quantify the compounds by comparing their peak areas to those of known standards.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Figure 1: The anaerobic degradation pathway of 2,4-dichlorobenzoate.
Figure 2: General experimental workflow for studying anaerobic degradation.
Conclusion
The anaerobic degradation of this compound is a fascinating and environmentally significant process. The key to its breakdown lies in the enzymatic machinery that can reductively dehalogenate the CoA-activated aromatic ring, thereby detoxifying the compound and channeling it into central metabolism. Understanding the enzymes involved, their kinetics, and the overall pathway provides a foundation for developing and optimizing bioremediation strategies for sites contaminated with chlorinated aromatic pollutants. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to unravel the complexities of these microbial transformations and for those in drug development who may encounter similar enzymatic activities in their research. Further research into the structure and mechanism of these unique reductive dehalogenases will undoubtedly reveal new insights into the evolution of microbial catabolic pathways and may provide novel biocatalysts for a range of applications.
References
- 1. Heterologous Production and Purification of a Functional Chloroform Reductive Dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENZYME - 1.21.1.2 this compound reductase [enzyme.expasy.org]
- 4. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of 3-Chlorobenzoate under Low-Oxygen Conditions in Pure and Mixed Cultures of the Anoxygenic Photoheterotroph Rhodopseudomonas palustris DCP3 and an Aerobic Alcaligenes Species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Enzymatic Synthesis of 2,4-Dichlorobenzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of 2,4-Dichlorobenzoyl-CoA, a key intermediate in various metabolic pathways and a valuable building block in synthetic biology and drug development. The synthesis is achieved through the catalytic action of a promiscuous acyl-CoA ligase, which activates the carboxylic acid group of 2,4-Dichlorobenzoic acid for thioesterification with Coenzyme A (CoA). This method offers a green and efficient alternative to traditional chemical synthesis, proceeding under mild aqueous conditions with high specificity.
Introduction
Acyl-CoA thioesters are central to numerous biochemical processes, including the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides, as well as the degradation of aromatic compounds. The targeted synthesis of specific acyl-CoA molecules, such as this compound, is crucial for elucidating enzymatic mechanisms, engineering novel biosynthetic pathways, and producing complex pharmaceutical compounds. The enzymatic approach described herein utilizes an aryl-acyl-CoA ligase to catalyze the formation of this compound from 2,4-Dichlorobenzoic acid and CoA in an ATP-dependent manner. This biocatalytic method avoids the harsh reagents and potential side reactions associated with chemical synthesis.
Signaling Pathway and Experimental Workflow
The enzymatic synthesis of this compound follows a two-step mechanism catalyzed by an acyl-CoA ligase. First, the carboxylate of 2,4-Dichlorobenzoic acid attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and pyrophosphate. In the second step, the thiol group of Coenzyme A attacks the carbonyl carbon of the acyl-adenylate, displacing AMP to form the final product, this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Experimental Protocol
Materials and Reagents
-
2,4-Dichlorobenzoic acid (≥98% purity)
-
Coenzyme A, lithium salt (≥95% purity)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt (≥99% purity)
-
Magnesium chloride (MgCl₂)
-
HEPES buffer (pH 7.5)
-
Recombinant 4-Chlorobenzoate-CoA ligase (or a similar promiscuous aryl-acyl-CoA ligase)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Equipment
-
Thermomixer or water bath
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Lyophilizer (optional)
Procedure
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the order listed:
-
700 µL of 50 mM HEPES buffer (pH 7.5)
-
100 µL of 100 mM MgCl₂
-
50 µL of 10 mM 2,4-Dichlorobenzoic acid (dissolved in a minimal amount of DMSO if necessary, and then diluted in buffer)
-
50 µL of 10 mM Coenzyme A
-
50 µL of 100 mM ATP
-
-
Initiate the reaction by adding 50 µL of a 1 mg/mL solution of the acyl-CoA ligase.
-
The final reaction volume is 1 mL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 2-4 hours in a thermomixer or water bath. Reaction progress can be monitored by HPLC analysis of small aliquots taken at different time points.
-
-
Reaction Quenching:
-
Terminate the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid (TFA) to acidify the mixture, which will precipitate the enzyme.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of acetonitrile followed by 3 mL of ultrapure water.
-
Load the supernatant from the quenched reaction onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of ultrapure water containing 0.1% TFA to remove salts, ATP, and other polar components.
-
Elute the this compound with 1 mL of 50% (v/v) acetonitrile in water containing 0.1% TFA.
-
-
Analysis and Quantification:
-
Analyze the eluted product by reverse-phase HPLC using a C18 column.
-
A typical mobile phase gradient is from 5% acetonitrile with 0.1% TFA to 95% acetonitrile with 0.1% TFA over 20 minutes.
-
Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and a wavelength appropriate for the dichlorobenzoyl moiety (e.g., 240 nm).
-
Quantify the product by comparing the peak area to a standard curve of a known acyl-CoA or by using the extinction coefficient of CoA at 260 nm.
-
Data Presentation
The yield of the enzymatic synthesis is dependent on factors such as enzyme concentration, substrate concentrations, and incubation time. The following table summarizes representative data obtained under optimized conditions.
| Parameter | Value |
| Initial Substrate Concentrations | |
| 2,4-Dichlorobenzoic Acid | 0.5 mM |
| Coenzyme A | 0.5 mM |
| ATP | 5.0 mM |
| Enzyme Concentration | 0.05 mg/mL |
| Incubation Time | 3 hours |
| Temperature | 30°C |
| pH | 7.5 |
| Yield | ~85% (based on limiting substrate) |
| Purity (post-SPE) | >95% (by HPLC) |
Troubleshooting
-
Low Yield:
-
Increase the incubation time.
-
Increase the enzyme concentration.
-
Ensure the activity of the enzyme is optimal.
-
Check the pH of the reaction buffer.
-
-
Multiple Peaks on HPLC:
-
This may indicate substrate or product degradation. Minimize reaction and sample handling times.
-
Ensure complete removal of the precipitated enzyme before SPE.
-
-
No Product Formation:
-
Verify the integrity of all reagents, especially ATP and CoA.
-
Confirm the activity of the acyl-CoA ligase with a known substrate (e.g., 4-chlorobenzoic acid).
-
Conclusion
This protocol details a reliable and efficient method for the enzymatic synthesis of this compound. This biocatalytic approach is well-suited for laboratory-scale production and can be adapted for the synthesis of other halogenated and substituted benzoyl-CoA analogs, providing valuable tools for research in enzymology, metabolic engineering, and drug discovery.
Application Notes and Protocols for the Chemical Synthesis and Purification of 2,4-Dichlorobenzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis and purification of 2,4-Dichlorobenzoyl-CoA, a potentially valuable intermediate in various research and development applications. The synthesis is based on the widely applicable mixed anhydride (B1165640) method, followed by purification using reverse-phase high-performance liquid chromatography (HPLC).
Introduction
This compound is a synthetic acyl-coenzyme A (acyl-CoA) thioester. While not a naturally occurring metabolite, it can serve as a valuable tool for researchers in several fields. Potential applications include its use as a substrate or inhibitor for enzymes involved in xenobiotic metabolism, as a chemical probe to study enzyme active sites, or as a building block in the synthesis of more complex molecules. The protocol outlined below describes a robust method for its preparation and purification, ensuring a high-purity compound suitable for demanding applications.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through a two-step process. First, 2,4-dichlorobenzoic acid is converted to a mixed anhydride using isobutyl chloroformate. This activated intermediate is then reacted with Coenzyme A (CoA) to form the desired product.
Experimental Protocol: Synthesis
Materials:
-
2,4-Dichlorobenzoic acid
-
Triethylamine (B128534) (TEA)
-
Isobutyl chloroformate
-
Coenzyme A trilithium salt
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (B78521) (LiOH) solution, 1 M
-
Hydrochloric acid (HCl), 1 M
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Ice bath
Procedure:
-
Preparation of the Mixed Anhydride:
-
In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,4-dichlorobenzoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise while stirring.
-
Slowly add isobutyl chloroformate (1.1 equivalents) to the solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Preparation of the Coenzyme A Solution:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a minimal amount of cold, deoxygenated water.
-
Adjust the pH of the CoA solution to approximately 8.0 using a 1 M LiOH solution. It is crucial to keep the solution cold to maintain the stability of the CoA.
-
-
Formation of this compound:
-
Slowly add the cold CoA solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.
-
-
Work-up:
-
After the reaction is complete, acidify the mixture to approximately pH 3 with 1 M HCl.
-
Concentrate the solution under reduced pressure to remove the THF.
-
The resulting aqueous solution contains the crude this compound and can be directly used for purification.
-
Synthesis Workflow
Purification of this compound
Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and salts. Reverse-phase HPLC is the method of choice for achieving high purity.
Experimental Protocol: Purification
Materials and Equipment:
-
Crude this compound solution
-
HPLC system with a UV detector
-
Preparative C18 reverse-phase HPLC column
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Filter the crude aqueous solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the filtered crude sample onto the column.
-
Elute the product using a linear gradient of increasing acetonitrile concentration. A suggested gradient is from 5% to 65% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.
-
Collect fractions corresponding to the major peak that elutes, which should be the desired this compound.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white to off-white solid.
-
-
Purity Analysis:
-
Assess the purity of the final product using analytical reverse-phase HPLC.
-
Characterize the product using mass spectrometry and NMR spectroscopy to confirm its identity and structure.
-
Purification Workflow
Cell-Free Assay for 2,4-Dichlorobenzoyl-CoA Reductase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzoyl-CoA reductase is a key enzyme in the microbial degradation pathway of 2,4-dichlorobenzoate, a persistent environmental pollutant. This enzyme catalyzes the NADPH-dependent reduction of this compound to 4-chlorobenzoyl-CoA. The development of a robust cell-free assay for this enzyme is crucial for understanding its catalytic mechanism, screening for potential inhibitors, and engineering biocatalysts for bioremediation purposes. These application notes provide a detailed protocol for the expression and purification of recombinant this compound reductase, the synthesis of its substrate this compound, and a continuous spectrophotometric assay to measure its activity.
Data Presentation
Table 1: Reagents for Recombinant Enzyme Expression and Purification
| Reagent | Supplier | Catalog No. | Storage |
| E. coli BL21(DE3) cells | Any | N/A | -80°C |
| pET-28a(+) vector | Any | N/A | -20°C |
| Kanamycin | Any | N/A | -20°C |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Any | N/A | -20°C |
| Luria-Bertani (LB) Broth | Any | N/A | Room Temp |
| Ni-NTA Agarose (B213101) | Any | N/A | 4°C |
| Imidazole | Any | N/A | Room Temp |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | Any | N/A | -20°C |
Table 2: Reagents for this compound Synthesis
| Reagent | Supplier | Catalog No. | Storage |
| 2,4-Dichlorobenzoic acid | Any | N/A | Room Temp |
| Coenzyme A trilithium salt | Any | N/A | -20°C |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Any | N/A | 4°C |
| N-Hydroxysuccinimide (NHS) | Any | N/A | Room Temp |
| Anhydrous Dichloromethane (B109758) (DCM) | Any | N/A | Room Temp |
| Anhydrous Sodium Sulfate | Any | N/A | Room Temp |
Table 3: Components for this compound Reductase Activity Assay
| Component | Stock Concentration | Final Concentration |
| Potassium Phosphate (B84403) Buffer (pH 7.0) | 1 M | 100 mM |
| Purified this compound Reductase | 1 mg/mL | 1-10 µg/mL |
| This compound | 10 mM | 50 µM |
| NADPH | 10 mM | 200 µM |
| Nuclease-free water | N/A | To final volume |
Table 4: Kinetic Parameters of a Related Reductase (for reference)
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| 2,4-Hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 |
| NADPH | 60.5 ± 19.7 | N/A |
| Data from a study on human mitochondrial 2,4-dienoyl-CoA reductase and can be used as a starting point for assay optimization[1]. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant this compound Reductase
This protocol is adapted from established methods for the expression and purification of related CoA reductases[1][2].
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding this compound reductase from a relevant microorganism (e.g., Corynebacterium sepedonicum).
-
Codon-optimize the gene for expression in E. coli.
-
Clone the synthetic gene into a pET-28a(+) expression vector containing an N-terminal His6-tag.
-
Transform the resulting plasmid into chemically competent E. coli BL21(DE3) cells.
-
-
Protein Expression:
-
Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin.
-
Grow the culture overnight at 37°C with shaking at 200 rpm.
-
Inoculate 1 L of LB broth (with 50 µg/mL kanamycin) with the overnight culture.
-
Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 16-20 hours at 18°C.
-
-
Cell Lysis and Lysate Clarification:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with 10 column volumes of wash buffer (50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange and Storage:
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a storage buffer (50 mM potassium phosphate, pH 7.0, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay.
-
Aliquot the purified enzyme and store at -80°C.
-
Protocol 2: Synthesis of this compound
This protocol is a general method for the synthesis of acyl-CoA esters.
-
Activation of 2,4-Dichlorobenzoic Acid:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 2,4-dichlorobenzoic acid and 1.1 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in a small amount of anhydrous DCM dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
-
Formation of this compound:
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting NHS-activated ester in a minimal amount of a suitable organic solvent (e.g., tetrahydrofuran).
-
In a separate flask, dissolve 1 equivalent of Coenzyme A trilithium salt in a bicarbonate buffer (pH 8.0).
-
Slowly add the solution of the NHS-activated ester to the Coenzyme A solution with vigorous stirring.
-
Monitor the reaction by HPLC or TLC.
-
-
Purification:
-
Once the reaction is complete, purify the this compound by preparative reverse-phase HPLC.
-
Lyophilize the fractions containing the pure product.
-
Store the lyophilized powder at -20°C.
-
Protocol 3: Cell-Free Assay for this compound Reductase Activity
This assay is based on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Assay Preparation:
-
Prepare a master mix containing potassium phosphate buffer, this compound, and NADPH in a microcentrifuge tube.
-
Set up the following reactions in a 96-well UV-transparent plate:
-
Test Reaction: Master mix + Purified enzyme
-
Negative Control 1 (No Enzyme): Master mix + Storage buffer (instead of enzyme)
-
Negative Control 2 (No Substrate): Potassium phosphate buffer, NADPH + Purified enzyme
-
Negative Control 3 (No NADPH): Potassium phosphate buffer, this compound + Purified enzyme
-
-
-
Assay Execution:
-
Equilibrate the 96-well plate and all reagents to the desired assay temperature (e.g., 25°C or 37°C).
-
Add the components to the wells as described above, with the enzyme being the last component to be added to initiate the reaction.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Plot the absorbance at 340 nm versus time for each reaction.
-
The initial linear portion of the curve for the test reaction represents the initial rate of NADPH oxidation.
-
Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Subtract the rates of the negative control reactions from the test reaction to obtain the specific activity of the enzyme.
-
Visualizations
Caption: The metabolic pathway for the degradation of 2,4-Dichlorobenzoate.
Caption: Overall experimental workflow for the cell-free assay.
Caption: Logical relationship of components in the reductase assay.
References
Application of 2,4-Dichlorobenzoyl-CoA in studying dehalogenase enzyme kinetics.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated organic compounds are prevalent environmental pollutants, and dehalogenase enzymes play a crucial role in their biodegradation. Understanding the kinetics and substrate specificity of these enzymes is essential for applications in bioremediation and biocatalysis. 2,4-Dichlorobenzoyl-CoA is a synthetic substrate analogue of the well-studied 4-chlorobenzoyl-CoA. Its use in enzymatic assays allows for the investigation of how steric and electronic factors, introduced by the additional chlorine atom at the ortho position, influence the catalytic efficiency and mechanism of dehalogenases. These studies are critical for mapping the active site of dehalogenases, identifying key catalytic residues, and engineering enzymes with altered substrate specificities for environmental or pharmaceutical applications.
The dehalogenation of acyl-CoA thioesters is a key step in the bacterial degradation of halogenated aromatic compounds.[1][2][3] The enzyme 4-chlorobenzoyl-CoA dehalogenase, for instance, catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA.[2][4] This reaction proceeds via a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer intermediate and an arylated enzyme intermediate.[1][5][6] By using this compound as a substrate, researchers can probe how the additional chloro-substituent at the 2-position affects the formation of these intermediates and the overall rate of catalysis.
Data Presentation
The following table summarizes hypothetical kinetic data for a putative dehalogenase enzyme with 4-chlorobenzoyl-CoA and this compound. The values for 4-chlorobenzoyl-CoA are based on published data for similar enzymes[1][4], while the values for this compound are projected based on anticipated steric and electronic effects. The presence of a second chlorine atom is expected to increase the Michaelis constant (Km), indicating weaker binding affinity due to steric hindrance, and decrease the catalytic rate (kcat) due to altered electronic properties of the aromatic ring.
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| 4-Chlorobenzoyl-CoA | 4.0 | 0.6 | 1.5 x 10⁵ |
| This compound | 15.0 (projected) | 0.2 (projected) | 1.3 x 10⁴ (projected) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2,4-dichlorobenzoyl chloride and Coenzyme A. The synthesis of 2,4-dichlorobenzoyl chloride can be achieved through various chemical methods.[7]
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Coenzyme A (CoA) trilithium salt
-
Potassium bicarbonate (KHCO₃)
-
Dry acetone
-
Argon or Nitrogen gas
-
Stir plate and stir bar
-
pH meter
-
HPLC system for purification and analysis
Procedure:
-
In a clean, dry reaction vial, dissolve Coenzyme A trilithium salt in ice-cold 0.2 M KHCO₃ buffer.
-
In a separate vial, prepare a solution of 2,4-dichlorobenzoyl chloride in dry acetone.
-
While vigorously stirring the CoA solution on ice under an inert atmosphere (e.g., argon), slowly add the 2,4-dichlorobenzoyl chloride solution dropwise.
-
Monitor the pH of the reaction mixture and maintain it between 7.0 and 8.0 by adding small aliquots of 1 M KHCO₃ as needed.
-
Allow the reaction to proceed on ice for 1-2 hours.
-
Monitor the progress of the reaction by observing the disappearance of free CoA using a suitable assay, such as the DTNB assay.[8]
-
Once the reaction is complete, purify the this compound product using reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product as a white powder.
-
Confirm the identity and purity of the product by mass spectrometry and ¹H NMR.[8]
Protocol 2: Dehalogenase Enzyme Kinetic Assay
This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of a dehalogenase enzyme with this compound as the substrate. The assay monitors the formation of the hydroxylated product, which often exhibits a different UV-visible absorption spectrum compared to the chlorinated substrate.[1]
Materials:
-
Purified dehalogenase enzyme
-
This compound stock solution
-
Reaction buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.5)
-
UV-visible spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the reaction buffer. The final concentrations should typically range from 0.1 to 10 times the expected K_m_ value.
-
Set the spectrophotometer to the wavelength of maximum absorbance difference between the substrate and the expected product (e.g., 4-hydroxy-2-chlorobenzoyl-CoA). This wavelength must be determined empirically in preliminary experiments.
-
Equilibrate the spectrophotometer and the reaction components to the desired temperature (e.g., 25°C).
-
To a quartz cuvette, add the reaction buffer and the this compound solution to a final volume of, for example, 1 mL.
-
Initiate the reaction by adding a small, known amount of the dehalogenase enzyme to the cuvette.
-
Immediately start recording the change in absorbance over time.
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. The k_cat_ can then be calculated from V_max_ and the enzyme concentration.[2]
Mandatory Visualization
Caption: Proposed enzymatic reaction pathway for the dehalogenation of this compound.
Caption: Experimental workflow for determining dehalogenase kinetic parameters.
Caption: Logical diagram for investigating structure-activity relationships.
References
- 1. unm.edu [unm.edu]
- 2. unm.edu [unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Specificity of 4-chlorobenzoyl coenzyme A dehalogenase catalyzed dehalogenation of halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active site dynamics of 4-chlorobenzoyl-CoA dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of 2,4-Dichlorobenzoyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the isotopic labeling of 2,4-Dichlorobenzoyl-CoA for the purpose of metabolic flux analysis (MFA). This powerful technique allows for the quantitative determination of in vivo metabolic reaction rates, offering deep insights into the biotransformation and degradation pathways of xenobiotic compounds. The protocols outlined below are designed for research applications, particularly in microbiology, environmental science, and drug metabolism studies.
Introduction to Metabolic Flux Analysis with this compound
Metabolic flux analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By using isotopically labeled substrates, such as ¹³C-labeled this compound, researchers can trace the path of atoms through metabolic pathways. This allows for the calculation of the rates (fluxes) of individual enzymatic reactions, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone.
This compound is a key intermediate in the anaerobic degradation of 2,4-dichlorobenzoic acid, a persistent environmental pollutant. Understanding the metabolic flux through its degradation pathway is crucial for developing effective bioremediation strategies. In the context of drug development, analogous halogenated aromatic compounds are common, and understanding their metabolic fate is essential for assessing safety and efficacy.
Core Principles
The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different pathways to the production of a particular metabolite can be determined. Computational modeling is then used to estimate the absolute fluxes throughout the metabolic network.
Applications
-
Bioremediation: Quantifying the degradation rates of this compound and identifying metabolic bottlenecks in microorganisms.
-
Metabolic Engineering: Optimizing microbial strains for enhanced degradation of chlorinated aromatic compounds.
-
Drug Metabolism: Studying the biotransformation of halogenated drug candidates and identifying potential toxic intermediates.
-
Environmental Fate: Determining the persistence and transformation of environmental pollutants in various ecosystems.
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C-Benzoyl]-2,4-Dichlorobenzoyl-CoA
This protocol describes a chemo-enzymatic approach for the synthesis of uniformly ¹³C-labeled this compound on the benzoyl moiety.
Materials:
-
[U-¹³C]-Benzoic acid
-
Thionyl chloride (SOCl₂)
-
Coenzyme A trilithium salt (CoA)
-
Potassium bicarbonate (KHCO₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Synthesis of [U-¹³C]-2,4-Dichlorobenzoyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve [U-¹³C]-Benzoic acid in a minimal amount of anhydrous THF.
-
Slowly add an excess of thionyl chloride to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the excess thionyl chloride and THF under reduced pressure to obtain the crude [U-¹³C]-2,4-Dichlorobenzoyl chloride.
-
-
Enzymatic Synthesis of [U-¹³C-Benzoyl]-2,4-Dichlorobenzoyl-CoA:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and Coenzyme A.
-
Add the crude [U-¹³C]-2,4-Dichlorobenzoyl chloride (dissolved in a small amount of THF) to the reaction mixture.
-
Initiate the reaction by adding a purified Acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Purify the [U-¹³C-Benzoyl]-2,4-Dichlorobenzoyl-CoA using reversed-phase HPLC.
-
Protocol 2: ¹³C-Labeling Experiment in Bacterial Culture
This protocol outlines the procedure for a steady-state ¹³C-labeling experiment using a bacterial strain capable of degrading 2,4-dichlorobenzoic acid.
Materials:
-
Bacterial strain (e.g., Corynebacterium sepedonicum)
-
Defined minimal medium
-
[U-¹³C-Benzoyl]-2,4-Dichlorobenzoyl-CoA (or labeled precursor like [U-¹³C]-2,4-dichlorobenzoic acid)
-
Unlabeled 2,4-dichlorobenzoic acid
-
Bioreactor or shake flasks
-
Quenching solution (e.g., 60% methanol (B129727), -40°C)
Procedure:
-
Pre-culture: Grow the bacterial strain in the defined minimal medium with unlabeled 2,4-dichlorobenzoic acid as the sole carbon source until the mid-exponential phase.
-
Labeling Experiment:
-
Inoculate a fresh batch of minimal medium with the pre-culture to a desired starting optical density (e.g., OD₆₀₀ = 0.1).
-
Set up parallel cultures: one with unlabeled 2,4-dichlorobenzoic acid and another with a defined mixture of labeled and unlabeled substrate (e.g., 90% [U-¹³C-Benzoyl]-2,4-Dichlorobenzoyl-CoA and 10% unlabeled).
-
Grow the cultures under controlled conditions (temperature, pH, aeration) in a bioreactor or shake flasks.
-
Monitor cell growth (OD₆₀₀) and substrate consumption.
-
-
Sampling and Quenching:
-
Once the cultures reach a metabolic steady state (i.e., constant growth rate and substrate uptake rate), rapidly withdraw a defined volume of cell culture.
-
Immediately quench the metabolic activity by mixing the cell suspension with a cold quenching solution. This step is critical to prevent further metabolism.
-
-
Metabolite Extraction:
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).
-
Separate the polar (containing CoA esters and other central metabolites) and non-polar phases.
-
Dry the polar phase under a stream of nitrogen or using a vacuum concentrator.
-
Protocol 3: LC-MS/MS Analysis for Isotopologue Distribution
This protocol describes the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
Reconstitution solvent (e.g., 5% methanol in water)
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column suitable for polar analytes
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extracts in the reconstitution solvent.
-
LC Separation:
-
Inject the sample onto the LC system.
-
Separate the metabolites using a gradient elution with appropriate mobile phases (e.g., an aqueous phase with an ion-pairing agent like tributylamine (B1682462) and an organic phase like methanol or acetonitrile).
-
-
MS/MS Detection:
-
Analyze the eluting metabolites using the mass spectrometer in a suitable scan mode (e.g., Selected Reaction Monitoring (SRM) for targeted analysis of specific metabolites or full scan mode for untargeted analysis).
-
For SRM, define the precursor and product ion transitions for each metabolite of interest (both labeled and unlabeled). The fragmentation of benzoyl-CoA derivatives typically involves the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C.
-
Calculate the mass isotopomer distributions (MIDs), which represent the fractional abundance of each isotopologue.
-
Data Presentation
Quantitative data from MFA studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Illustrative Mass Isotopomer Distributions of Key Metabolites in the this compound Degradation Pathway.
| Metabolite | Isotopologue | Fractional Abundance (%) |
| This compound | M+0 | 10.5 |
| M+1 | 1.2 | |
| M+2 | 0.8 | |
| M+3 | 0.5 | |
| M+4 | 1.0 | |
| M+5 | 5.0 | |
| M+6 | 81.0 | |
| 4-Chlorobenzoyl-CoA | M+0 | 15.2 |
| M+1 | 1.5 | |
| M+2 | 0.9 | |
| M+3 | 0.6 | |
| M+4 | 1.2 | |
| M+5 | 6.8 | |
| M+6 | 73.8 | |
| Succinyl-CoA | M+0 | 45.3 |
| M+1 | 10.2 | |
| M+2 | 25.5 | |
| M+3 | 12.8 | |
| M+4 | 6.2 |
Note: This data is illustrative and represents a hypothetical scenario where the benzoyl moiety of this compound is labeled with six ¹³C atoms.
Table 2: Estimated Metabolic Fluxes in the this compound Degradation Pathway.
| Reaction | Flux (mmol/gDW/h) | Confidence Interval (95%) |
| 2,4-Dichlorobenzoate Uptake | 1.20 | [1.15, 1.25] |
| This compound Ligase | 1.18 | [1.13, 1.23] |
| Reductive Dehalogenation (C2) | 0.95 | [0.90, 1.00] |
| Reductive Dehalogenation (C4) | 0.23 | [0.20, 0.26] |
| Aromatic Ring Cleavage | 1.15 | [1.10, 1.20] |
| Flux to TCA Cycle | 4.60 | [4.45, 4.75] |
Note: This data is for illustrative purposes. Actual flux values and confidence intervals must be determined through computational modeling using experimental MID data.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Anaerobic degradation pathway of 2,4-Dichlorobenzoic Acid.
Experimental Workflow Diagram
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Troubleshooting & Optimization
Troubleshooting low yield in the chemical synthesis of 2,4-Dichlorobenzoyl-CoA.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering low yields in the chemical synthesis of 2,4-Dichlorobenzoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step process. First, 2,4-Dichlorobenzoic acid is "activated" by converting it into a more reactive acyl chloride intermediate, 2,4-Dichlorobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the purified acyl chloride is reacted with the thiol group of Coenzyme A (HS-CoA) in a buffered solution to form the final thioester product.
Q2: My overall yield is extremely low. What are the most critical factors to investigate first?
A2: The three most critical factors contributing to low yield are:
-
Moisture Contamination: The acyl chloride intermediate is highly susceptible to hydrolysis, which converts it back to the unreactive starting acid. Strict anhydrous (moisture-free) conditions during the activation step are paramount.
-
Reagent Quality: Degradation of key reagents is a common failure point. Thionyl chloride can decompose over time, and Coenzyme A is biochemically sensitive and can degrade if not stored or handled properly.
-
Purification Losses: Acyl-CoA derivatives can be challenging to purify. Significant product loss can occur during extraction and chromatographic steps if the methods are not optimized.[1]
Q3: How does the stability of Coenzyme A affect the reaction, and how should it be handled?
A3: Coenzyme A is a complex biological molecule that is prone to oxidation and degradation, especially at non-optimal pH values or elevated temperatures. It is best to use fresh, high-purity Coenzyme A and prepare its solutions immediately before use. Store the solid powder as recommended by the supplier (typically at -20°C or below). During the reaction, keep the Coenzyme A solution on ice and add the acyl chloride dropwise to maintain a low temperature.
Q4: What is the best way to monitor the progress of the reaction?
A4: The reaction can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring at 260 nm for the adenine (B156593) moiety of CoA) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] By taking small aliquots from the reaction mixture over time, you can track the consumption of Coenzyme A and the formation of the this compound product. This helps determine the reaction endpoint and identify the formation of any major side products.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Low or no formation of acyl chloride intermediate (Step 1) | 1. Inactive thionyl chloride (SOCl₂).2. Wet starting material or solvent.3. Insufficient reaction temperature or time. | 1. Use a fresh bottle of SOCl₂ or distill the reagent before use.2. Dry the 2,4-Dichlorobenzoic acid in a vacuum oven. Use freshly distilled, anhydrous solvents (e.g., THF, Dichloromethane).3. Ensure the reaction is refluxed for an adequate period (typically 2-4 hours) to ensure full conversion. |
| Final product yield is low, but CoA is consumed (Step 2) | 1. Hydrolysis of the acyl chloride intermediate before or during the reaction with CoA.2. Incorrect pH for the thioesterification reaction.3. Competing side reactions. | 1. Ensure the acyl chloride is completely dry and free of excess SOCl₂ before use. Add it to the CoA solution promptly after preparation.2. Maintain the pH of the CoA solution between 7.5 and 8.0 using a buffer (e.g., sodium bicarbonate). A pH that is too low reduces the nucleophilicity of the thiol, while a pH that is too high accelerates hydrolysis of the acyl chloride.3. Keep the reaction temperature low (0-4°C) to minimize side reactions. |
| Difficulty purifying the final product | 1. Product instability during purification.2. Poor separation from unreacted CoA or other impurities. | 1. Work quickly and keep samples cold. Use buffered mobile phases for HPLC to maintain a stable pH.2. Optimize the HPLC gradient or consider using a Solid Phase Extraction (SPE) cleanup step prior to HPLC.[1][2] C18 reverse-phase chromatography is typically effective. |
| A white precipitate forms immediately upon adding acyl chloride to the CoA solution. | The acyl chloride is reacting with the aqueous buffer and precipitating as 2,4-Dichlorobenzoic acid. | This indicates a very high rate of hydrolysis. Improve the mixing of the reaction by adding the acyl chloride solution dropwise to a vigorously stirred, cold CoA solution. Consider using a co-solvent like acetone (B3395972) or THF to improve solubility. |
Data Summary
Quantitative yield is highly dependent on the method used to activate the initial carboxylic acid. The choice of activating agent and reaction conditions plays a critical role in the efficiency of the subsequent thioesterification.
Table 1: Influence of Carboxylic Acid Activation Method on Thioester Yield (Representative Data)
| Activation Method | Activating Agent | Typical Solvent | Key Advantages | Potential for Low Yield |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) or neat | High reactivity, volatile byproducts | Highly moisture-sensitive, harsh conditions |
| Acyl Chloride | Oxalyl Chloride | Tetrahydrofuran (THF) | High reactivity, all byproducts are gaseous | Highly moisture-sensitive, toxic reagent |
| Mixed Anhydride | Isobutyl Chloroformate | Tetrahydrofuran (THF) | Milder conditions, good for sensitive substrates | Requires precise temperature control (-15°C) |
| Carbodiimide Coupling | DCC / EDC | Dichloromethane (DCM) | Very mild conditions | Can be slow, byproduct removal can be difficult |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound. Note: All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride
-
Preparation: Assemble a round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂). Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).
-
Reaction: To the flask, add 2,4-Dichlorobenzoic acid (1.0 eq). In the fume hood, carefully add thionyl chloride (SOCl₂) (3.0 eq). A few drops of anhydrous dimethylformamide (DMF) can be added as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The solution should become clear.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with a base trap). The resulting crude 2,4-Dichlorobenzoyl chloride (a yellow-to-brown oil or solid) should be used immediately in the next step.
Step 2: Synthesis of this compound
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CoA Solution: In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in ice-cold 0.5 M sodium bicarbonate (NaHCO₃) buffer (pH ≈ 8.0). Keep the solution at 0-4°C in an ice bath with vigorous stirring.
-
Acyl Chloride Solution: Dissolve the crude 2,4-Dichlorobenzoyl chloride from Step 1 in a minimal amount of anhydrous acetone or THF (tetrahydrofuran).
-
Thioesterification: Using a syringe pump or dropping funnel, add the acyl chloride solution dropwise to the cold, stirring CoA solution over 30-60 minutes. Monitor the pH and add small amounts of 1 M NaHCO₃ as needed to maintain it between 7.5 and 8.0.
-
Reaction Completion: Allow the reaction to stir at 0-4°C for an additional 1-2 hours after the addition is complete.
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Centrifuge the solution to pellet any precipitated salts.
-
Purify the supernatant containing the product by preparative reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Lyophilize the collected fractions containing the pure product to obtain this compound as a white powder.
-
Process Diagrams
The following diagrams illustrate the synthesis workflow, a troubleshooting decision tree, and the key chemical transformations involved.
Caption: General workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting sources of low synthesis yield.
Caption: The desired thioesterification competes with hydrolysis of the intermediate.
References
Overcoming instability of 2,4-Dichlorobenzoyl-CoA during long-term storage.
Welcome to the Technical Support Center for 2,4-Dichlorobenzoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the long-term storage and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
Problem: Loss of compound activity or inconsistent experimental results.
This is often the first indication of compound degradation. The primary cause of instability in acyl-CoA derivatives, including this compound, is the hydrolysis of the high-energy thioester bond.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Hydrolysis of Thioester Bond | The thioester bond in this compound is susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH.[1][2] | Store in an anhydrous organic solvent at low temperature. If an aqueous buffer is necessary for experiments, prepare fresh solutions and use them immediately. |
| Inappropriate Storage Temperature | Elevated temperatures accelerate the rate of chemical degradation.[3][4][5][6] | Store aliquots at ≤ -20°C, with -80°C being optimal for long-term storage. Avoid repeated freeze-thaw cycles. |
| Incorrect pH of Solution | Acyl-CoA thioesters are more stable in slightly acidic conditions (pH 4-6). Basic conditions promote rapid hydrolysis. | If aqueous solutions are required, use a buffer with a pH in the acidic range. |
| Presence of Nucleophiles | Amines, thiols, and other nucleophiles can react with the thioester, leading to degradation. | Ensure all solvents and reagents are free from nucleophilic contaminants. |
| Oxidation | Although less common for the thioester bond itself, oxidative damage to the coenzyme A moiety can occur. | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway is the hydrolysis of the thioester bond, which connects the 2,4-dichlorobenzoyl group to the coenzyme A molecule.[1][2] This reaction yields 2,4-dichlorobenzoic acid and coenzyme A. The reactivity of the benzoyl chloride precursor with water suggests that the corresponding thioester will also be sensitive to hydrolysis.[1][2][7]
Caption: Primary degradation pathway of this compound.
Q2: What are the optimal storage conditions for long-term stability?
A2: For long-term storage, this compound should be stored as a lyophilized powder or in a non-aqueous, aprotic organic solvent (e.g., anhydrous acetonitrile, THF, or DMF) at -80°C under an inert atmosphere. If stored as a powder, ensure it is protected from moisture.
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended for long-term storage. If your experiment requires an aqueous solution, prepare it fresh immediately before use and keep it on ice. Use a slightly acidic buffer (pH 4-6) to minimize hydrolysis.
Q4: How many freeze-thaw cycles can a sample of this compound withstand?
A4: To minimize degradation, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The exact number of cycles a sample can tolerate without significant degradation has not been empirically determined and should be minimized.
Q5: How can I check the purity of my this compound sample?
A5: The purity can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[8][9][10][11][12] The appearance of a peak corresponding to 2,4-dichlorobenzoic acid can indicate degradation.
III. Data Presentation
The following table summarizes recommended storage conditions to mitigate the instability of this compound. Quantitative degradation rates are not available in the literature; therefore, this table provides a qualitative guide.
| Storage Parameter | Optimal Condition | Acceptable Condition | Condition to Avoid | Rationale |
| Temperature | -80°C | -20°C | > -20°C, Room Temperature | Lower temperatures significantly reduce the rate of chemical degradation.[3][4][5][6] |
| Solvent | Anhydrous aprotic organic solvent (e.g., Acetonitrile, THF) | Lyophilized powder | Aqueous buffers, Protic solvents (e.g., Methanol, Ethanol) | Minimizes hydrolysis of the thioester bond.[1][2][7] |
| pH (for aqueous solutions) | 4.0 - 6.0 | Not Applicable | > 7.0 | Thioester bonds are more stable in slightly acidic conditions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Sealed container with minimal headspace | Open to air | Prevents potential oxidation. |
| Aliquoting | Single-use aliquots | Multi-use aliquots with minimal freeze-thaw cycles | Repeated freeze-thaw of stock solution | Avoids degradation from repeated temperature changes. |
IV. Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol provides a framework for a stability study.
1. Objective: To determine the stability of this compound under various storage conditions.
2. Materials:
-
This compound
-
Solvents: Anhydrous acetonitrile, HPLC-grade water, Formic acid
-
Buffers: 50 mM Ammonium acetate (B1210297) buffer (pH 5.0), 50 mM Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column and UV detector
3. Experimental Workflow:
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Anaerobic biodegradation of 2,4-dichlorophenol in freshwater lake sediments at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dichlorobenzoyl chloride | 89-75-8 [chemicalbook.com]
- 8. deswater.com [deswater.com]
- 9. fda.gov.tw [fda.gov.tw]
- 10. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,4-Dichlorobenzoyl-CoA Reductase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for the 2,4-Dichlorobenzoyl-CoA reductase assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound reductase assay?
The optimal pH for a given enzyme is crucial for its maximal activity.[1] For many NADPH-dependent reductases, the optimal pH typically falls within the range of 7.0 to 8.0. It is highly recommended to perform a pH screening experiment to determine the precise optimum for your specific experimental conditions.
Q2: Which buffer system is recommended for this assay?
Commonly used buffers for enzyme assays include potassium phosphate (B84403), Tris-HCl, and HEPES.[2] The choice of buffer can influence enzyme activity and stability. It is advisable to test a few different buffer systems to identify the one that yields the highest and most stable enzyme activity. For instance, phosphate buffers are widely used, but it's important to be aware of potential inhibition of certain enzymes.
Q3: Why is my NADPH signal unstable or decreasing rapidly?
NADPH is sensitive to acidic conditions and elevated temperatures, which can lead to its degradation and a decreasing signal at 340 nm. To ensure NADPH stability, maintain the assay buffer pH in a slightly basic range (around 7.5) and always keep NADPH solutions on ice. It is also best practice to prepare NADPH solutions fresh for each experiment.
Q4: What are common sources of interference in this assay?
Test compounds or components of your sample can interfere with the assay. Some compounds may absorb light at 340 nm, the wavelength used to monitor NADPH oxidation. To account for this, it is essential to run proper controls, including a blank without the enzyme and a control with the test compound but without the substrate.
Q5: How can I be sure my enzyme is active?
Enzyme activity can be affected by storage conditions and handling. To confirm your enzyme is active, include a positive control with a known substrate and optimal conditions in your experiment. If you suspect enzyme inactivation, consider obtaining a fresh batch or re-purifying your enzyme.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity | Suboptimal buffer pH. | Perform a pH optimization experiment using a range of pH values (e.g., 6.0 to 9.0) to find the optimal pH for the enzyme. |
| Incorrect buffer type. | Test different buffer systems (e.g., Potassium Phosphate, Tris-HCl, HEPES) at the optimal pH. | |
| Degraded NADPH. | Prepare fresh NADPH solution before each experiment and keep it on ice. Ensure the buffer pH is not acidic. | |
| Inactive enzyme. | Use a fresh enzyme aliquot. Ensure proper storage conditions (-80°C in appropriate buffer). Run a positive control to verify enzyme activity. | |
| High background signal | Contaminated reagents. | Use high-purity water and reagents. Prepare fresh buffers. |
| Interfering substances in the sample. | Run a sample blank (without enzyme or substrate) to measure background absorbance. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for the reaction components to minimize variability. |
| Temperature fluctuations. | Maintain a constant and optimal temperature throughout the assay. Use a temperature-controlled spectrophotometer. | |
| Instability of assay components. | Keep all stock solutions on ice and prepare working solutions fresh. |
Experimental Protocols
Protocol 1: Standard this compound Reductase Assay
This protocol provides a general procedure for measuring the activity of this compound reductase by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.
Materials:
-
100 mM Potassium Phosphate buffer, pH 7.5
-
10 mM 4-Chlorobenzoyl-CoA (substrate)
-
10 mM NADPH
-
Purified this compound reductase
-
Microplate reader or spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plate or quartz cuvettes
Procedure:
-
Prepare a reaction master mix by combining the following in a microcentrifuge tube (for a single 200 µL reaction):
-
160 µL of 100 mM Potassium Phosphate buffer (pH 7.5)
-
10 µL of 10 mM 4-Chlorobenzoyl-CoA
-
10 µL of 10 mM NADPH
-
-
Mix the master mix gently by pipetting.
-
Add 180 µL of the master mix to each well of a 96-well plate.
-
Initiate the reaction by adding 20 µL of the purified this compound reductase to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADPH oxidation from the linear portion of the curve.
Protocol 2: Buffer pH Optimization
This protocol outlines the steps to determine the optimal pH for the this compound reductase assay.
Materials:
-
A series of 100 mM buffers with varying pH values (e.g., Sodium Citrate for pH 5.0-6.0, Potassium Phosphate for pH 6.0-8.0, Tris-HCl for pH 7.5-9.0)
-
10 mM 4-Chlorobenzoyl-CoA
-
10 mM NADPH
-
Purified this compound reductase
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare separate reaction master mixes for each pH value to be tested, following the component volumes in Protocol 1, but substituting the buffer with the corresponding pH buffer.
-
Add 180 µL of each master mix to different wells of a 96-well plate.
-
Initiate the reactions by adding 20 µL of the enzyme to each well.
-
Monitor the absorbance at 340 nm as described in Protocol 1.
-
Calculate the initial reaction velocity for each pH value.
-
Plot the reaction velocity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.
Data Presentation
Table 1: Effect of pH on this compound Reductase Activity
| Buffer System | pH | Relative Activity (%) |
| Sodium Citrate | 5.0 | 25 |
| 5.5 | 45 | |
| 6.0 | 60 | |
| Potassium Phosphate | 6.5 | 85 |
| 7.0 | 98 | |
| 7.5 | 100 | |
| 8.0 | 92 | |
| Tris-HCl | 8.5 | 75 |
| 9.0 | 50 |
Table 2: Effect of Buffer Type on this compound Reductase Activity (at optimal pH 7.5)
| Buffer Type (100 mM) | Relative Activity (%) |
| Potassium Phosphate | 100 |
| Tris-HCl | 90 |
| HEPES | 95 |
Visualizations
Caption: Experimental workflow for the this compound reductase assay.
Caption: Troubleshooting flowchart for low or no enzyme activity.
References
Technical Support Center: Strategies to Improve the Resolution of 2,4-Dichlorobenzoyl-CoA in Reverse-Phase HPLC
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution of 2,4-Dichlorobenzoyl-CoA. The following sections address common issues encountered during reverse-phase HPLC analysis in a direct question-and-answer format.
Troubleshooting Guide
Q1: My peak for this compound is broad and shows significant tailing. What are the first steps to fix this?
A: Poor peak shape for a molecule like this compound is often related to secondary interactions with the stationary phase or issues with the analyte's ionization state. The Coenzyme A moiety contains phosphate (B84403) groups, making the molecule acidic. Uncontrolled ionization can lead to peak tailing.
Recommended Actions:
-
Control Mobile Phase pH: The most critical first step is to suppress the ionization of the phosphate and any other acidic/basic functional groups. This is achieved by adding an acidic modifier to the mobile phase.[1][2] A low pH (typically between 2.5 and 3.5) protonates residual silanols on the silica-based column packing, reducing unwanted ionic interactions with your analyte.[3][4]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase composition.[5] Injecting in a much stronger solvent (e.g., 100% acetonitrile (B52724) into a mobile phase starting at 10% acetonitrile) can cause peak distortion and broadening.
Experimental Protocol: Optimizing Mobile Phase Modifier
-
Prepare Stock Solutions: Prepare separate 0.1% (v/v) solutions of Formic Acid, Acetic Acid, and Trifluoroacetic Acid (TFA) in both your aqueous (A) and organic (B) mobile phase components.
-
Initial Test: Start with 0.1% Formic Acid, as it is a good general-purpose modifier and is mass spectrometry compatible.[6]
-
Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase before the first injection to ensure stable conditions.[7]
-
Inject and Analyze: Run your sample using your standard gradient method.
-
Compare Modifiers: If peak shape is still suboptimal, repeat steps 3 and 4 using 0.1% TFA. TFA is a strong ion-pairing agent that can significantly improve peak shape for some compounds, but it may suppress ionization in mass spectrometry.[6]
-
Evaluate Results: Compare the chromatograms based on peak symmetry (tailing factor) and width.
Data Presentation: Comparison of Common Acidic Mobile Phase Modifiers
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Formic Acid | 0.05% - 0.2% | Good for general use, MS-compatible.[1][6] | Less effective at masking silanol (B1196071) interactions than TFA. |
| Acetic Acid | 0.05% - 0.2% | MS-compatible, provides buffering capacity.[1][6] | Weaker acid than formic acid, may require higher concentration.[6] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Excellent for reducing peak tailing by acting as an ion-pairing agent.[2][8] | Can cause ion suppression in MS, may be difficult to remove from the column.[6] |
Visualization: Troubleshooting Workflow for Poor Peak Shape
Caption: Workflow for troubleshooting poor peak shape in HPLC.
Q2: I'm observing co-elution of this compound with a structurally similar impurity. How can I improve selectivity?
A: Improving selectivity requires altering the chemical interactions between your analytes, the stationary phase, and the mobile phase. Simply making a gradient shallower may not be enough if the selectivity factor (α) is close to 1.
Recommended Actions:
-
Change Organic Modifier: The choice between acetonitrile (ACN) and methanol (B129727) (MeOH) can significantly alter selectivity.[7] ACN is better at disrupting π-π interactions, which may be significant for the dichlorobenzoyl ring of your analyte.[4] Switching from one to the other is a simple way to test for changes in elution order and separation.
-
Change Stationary Phase: If changing the organic modifier is insufficient, the next step is to use a column with a different stationary phase. The dichlorobenzoyl group suggests that a phenyl or pentafluorophenyl (PFP) column could provide alternative selectivity compared to a standard C18 column.[9] These phases offer π-π and dipole-dipole interactions, which can be highly effective for separating aromatic and halogenated compounds.[9][10]
Experimental Protocol: Evaluating Alternative Selectivity
-
Solvent Swap: Keeping the column and other method parameters the same, replace Acetonitrile with Methanol (or vice-versa) as the organic modifier (Mobile Phase B).
-
Re-equilibrate and Run: Thoroughly flush the system and column with the new mobile phase and run the sample. Analyze the chromatogram for changes in selectivity and resolution.
-
Column Swap: If the solvent swap is ineffective, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or PFP).
-
Scouting Gradient: Perform an initial broad "scouting" gradient (e.g., 5% to 95% B over 15 minutes) on the new column to determine the approximate retention time of your analyte.[4][7]
-
Optimize Gradient: Based on the scouting run, develop a new, optimized gradient for the new column to maximize resolution.
Data Presentation: Stationary Phase Selection Guide
| Phase Type | Primary Interaction Mechanism | Best For... | Considerations for this compound |
| C18 (Octadecyl) | Hydrophobic | General purpose, non-polar to moderately polar compounds.[11] | Standard starting point. Retention dominated by the overall hydrophobicity of the molecule. |
| C8 (Octyl) | Hydrophobic (less than C18) | Compounds that are too strongly retained on C18.[11] | May provide shorter run times but generally lower hydrophobic resolving power than C18. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Aromatic compounds, compounds with double bonds.[7] | Offers alternative selectivity by interacting with the benzoyl ring. A good second choice after C18. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Halogenated compounds, positional isomers, polar aromatics.[9] | Highly recommended for this analyte due to the two chlorine atoms and the aromatic ring. |
Visualization: Decision Tree for Improving Selectivity
Caption: Decision tree for systematically improving chromatographic selectivity.
Q3: I have some separation, but the peaks are still too close. How can I fine-tune the resolution?
A: Once you have established the correct column and mobile phase for selectivity, you can fine-tune the resolution by optimizing the method parameters that affect column efficiency and the time analytes spend interacting with the stationary phase.
Recommended Actions:
-
Decrease Gradient Slope: A shallower gradient increases the separation time between peaks, which directly improves resolution.[4][7] If your peaks of interest elute between 40% and 50% B in a 10-minute run, try extending that portion of the gradient over a longer time.
-
Reduce Flow Rate: Lowering the flow rate generally increases column efficiency and can lead to better resolution, at the cost of a longer analysis time.[12]
-
Optimize Temperature: Temperature affects mobile phase viscosity and can alter selectivity.[4] Running the separation at different temperatures (e.g., 30°C, 40°C, 50°C) may improve resolution.[7] Higher temperatures decrease viscosity, which can lead to sharper peaks.[7] However, a stable column temperature is essential for reproducible retention times.[7]
Data Presentation: Effect of Method Parameters on Resolution
| Parameter | Action | Effect on Resolution | Potential Drawback |
| Gradient Slope | Make shallower (e.g., 1%/min vs 5%/min) | Increases | Longer run time, broader peaks. |
| Flow Rate | Decrease (e.g., 1.0 mL/min -> 0.8 mL/min) | Increases | Longer run time, increased diffusion.[12] |
| Temperature | Increase (e.g., 30°C -> 40°C) | Can increase or decrease, affects selectivity.[4] | May degrade thermally sensitive compounds. |
| Column Particle Size | Decrease (e.g., 5 µm -> 2.7 µm) | Increases (higher efficiency).[7][9] | Significantly higher backpressure.[7] |
Frequently Asked Questions (FAQs)
FAQ 1: What is a good starting point for method development for this compound?
A robust starting point would be:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient: Start with a scouting gradient of 10% to 95% B over 15 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[4]
-
Detector: UV, set to an appropriate wavelength (e.g., 254 nm or a wavelength maximum for the benzoyl chromophore).
-
Injection Volume: 5-10 µL.
FAQ 2: How do I choose between Acetonitrile and Methanol?
Acetonitrile and Methanol have different polarities and elution strengths, leading to different selectivities. For aromatic compounds like this compound, Acetonitrile may engage in different π-π interactions with the analyte and a phenyl-based stationary phase compared to Methanol.[4] It is often best to screen both solvents during method development to see which provides better resolution for your specific sample matrix.
FAQ 3: My retention time is drifting from one injection to the next. What could be the cause?
Retention time drift is typically caused by three main factors:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to flush with 10-20 column volumes of the starting mobile phase between runs.[7]
-
Inconsistent Mobile Phase Preparation: Small variations in the concentration of the modifier or the organic/aqueous ratio can cause drift. Prepare mobile phases carefully and in large enough batches for the entire sequence.[7]
-
Fluctuating Column Temperature: Unstable temperature in the column compartment will affect mobile phase viscosity and analyte retention. Use a thermostatically controlled column compartment for consistent results.[7]
FAQ 4: What should I do if I suspect my column is contaminated and performance is degrading?
If you observe high backpressure, split peaks, or significant tailing that wasn't present before, your column may be contaminated. A general cleaning procedure for a reversed-phase column is to wash it sequentially with solvents of increasing elution strength. A typical wash sequence would be:
-
Flush with your mobile phase without any buffer salts (e.g., Water/Organic mix).
-
Flush with 100% Methanol.
-
Flush with 100% Acetonitrile.
-
Flush with 100% Isopropanol (a strong solvent for removing hydrophobic contaminants).
-
If contamination is severe, a 50:50 mixture of Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) with water can be used at a low flow rate.[13] Always flush with at least 10 column volumes of each solvent and return to your operating mobile phase via an intermediate solvent like isopropanol.[13]
References
- 1. zeptometrix.com [zeptometrix.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. scribd.com [scribd.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 11. Characteristics and Application of HPLC Column Stationary Phase [hawachhplccolumn.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Minimizing ion suppression effects in the LC-MS/MS analysis of 2,4-Dichlorobenzoyl-CoA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2,4-Dichlorobenzoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, focusing on the mitigation of ion suppression.
Issue 1: Low or Inconsistent Signal Intensity for this compound
Question: My signal for this compound is significantly lower than expected, or varies widely between injections of the same sample. What are the potential causes and solutions?
Answer:
Low and inconsistent signal intensity are classic symptoms of ion suppression, a phenomenon where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] For a molecule like this compound, which contains a large coenzyme A moiety, the sample matrix can be complex, containing numerous endogenous compounds that can cause this effect.[2]
Troubleshooting Steps:
-
Identify the Source of Suppression with a Post-Column Infusion Experiment: This is a critical first step to determine if and where ion suppression is occurring in your chromatogram.[3][4] By infusing a constant flow of this compound solution post-column and injecting a blank matrix sample, you can observe dips in the baseline signal that correspond to regions of ion suppression.[3]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[5][6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7] For an acidic analyte like this compound, a mixed-mode anion exchange SPE cartridge can be particularly effective at retaining the analyte while washing away neutral and basic interferences.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from interfering substances based on their differential solubility in immiscible solvents.[6]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids (B1166683) and other small molecules that are common sources of ion suppression.[8][9] If using PPT, consider further cleanup steps.
-
-
Enhance Chromatographic Separation: Modifying your LC method can separate this compound from the co-eluting interferences.[5][10]
-
Adjust the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.[11]
-
Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which may provide better separation from matrix components.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better peak resolution and reduce the potential for co-elution and ion suppression.[8][12]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting matrix effects.[13][14] Since the SIL-IS co-elutes and experiences the same degree of ion suppression as the analyte, the ratio of their signals remains constant, leading to more accurate and precise quantification.[15]
Issue 2: Poor Peak Shape and Shifting Retention Times
Question: I'm observing tailing or fronting of the this compound peak, and the retention time is not consistent. Could this be related to ion suppression?
Answer:
While poor peak shape and retention time shifts are often attributed to chromatographic issues, they can be exacerbated by matrix effects.[16] High concentrations of matrix components can overload the analytical column, leading to peak distortion and retention time variability.[3]
Troubleshooting Steps:
-
Improve Sample Cleanup: As with signal intensity issues, a more rigorous sample preparation method like SPE will reduce the amount of matrix components being injected onto the column.[5][7]
-
Optimize Mobile Phase Composition:
-
pH Adjustment: Ensure the mobile phase pH is appropriate for the acidic nature of this compound to maintain a consistent charge state and good peak shape.
-
Additive Concentration: While additives like formic acid or ammonium (B1175870) acetate (B1210297) are often used to improve ionization, their concentration should be minimized as they can also contribute to ion suppression.[10]
-
-
Reduce Injection Volume: Injecting a smaller volume of your sample can lessen the impact of matrix components on the column and improve peak shape and retention time consistency.[17]
-
Implement a Diverter Valve: A diverter valve can be used to direct the flow from the LC column to waste during the elution of highly interfering, unretained components at the beginning of the run, and again at the end to wash off strongly retained matrix components, preventing them from entering the mass spectrometer.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression for an analyte like this compound in biological samples?
A1: In biological matrices such as plasma, serum, or tissue homogenates, the most common sources of ion suppression are phospholipids, salts, and endogenous metabolites.[3][9] Phospholipids are particularly problematic as they are often present at high concentrations and can co-elute with a wide range of analytes.[9] Given the structure of this compound, other endogenous coenzyme A derivatives could also potentially interfere.
Q2: How can I quantitatively assess the degree of ion suppression in my assay?
A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.[18] The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[18]
Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this type of analyte?
A3: ESI is generally more susceptible to ion suppression than APCI because the ionization process occurs in the liquid phase, where competition for charge and surface access on the spray droplets is more pronounced.[10] However, for a relatively polar and non-volatile molecule like this compound, ESI is the more appropriate ionization technique. Therefore, mitigating ion suppression through sample preparation and chromatography is crucial.
Q4: Can diluting my sample help reduce ion suppression?
A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[11][19] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples.[19]
Quantitative Data Summary
The following tables summarize illustrative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) |
| Protein Precipitation | This compound | Plasma | 45% (Suppression) |
| Liquid-Liquid Extraction | This compound | Plasma | 75% (Suppression) |
| Solid-Phase Extraction | This compound | Plasma | 92% (Minimal Suppression) |
Table 2: Analyte Recovery with Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Recovery (%) |
| Protein Precipitation | This compound | Plasma | 95% |
| Liquid-Liquid Extraction | This compound | Plasma | 65% |
| Solid-Phase Extraction | This compound | Plasma | 88% |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Set up the infusion: Deliver this solution at a low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column using a T-fitting.
-
Equilibrate the system: Allow the infused signal to stabilize.
-
Inject a blank matrix extract: Prepare a sample of the biological matrix (e.g., plasma) using your current sample preparation method, but without the analyte. Inject this blank extract onto the LC-MS/MS system.
-
Monitor the signal: Observe the signal of the infused this compound. Any significant dips in the signal indicate regions of ion suppression.[3]
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for your specific application.
-
Select Cartridge: Use a mixed-mode anion exchange SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer).
-
Washing:
-
Wash with 1 mL of the equilibration buffer to remove unbound matrix components.
-
Wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately retained interferences.
-
-
Elution: Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Addressing poor solubility of 2,4-Dichlorobenzoyl-CoA in aqueous solutions.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4-Dichlorobenzoyl-CoA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound is a hydrophobic molecule due to the dichlorinated benzene (B151609) ring. This hydrophobicity leads to poor solubility in aqueous solutions. When the concentration exceeds its solubility limit in your specific buffer system, it will precipitate. Factors like pH, buffer composition, and temperature can significantly influence its solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Common choices include Dimethyl Sulfoxide (DMSO) or ethanol.[2][3] This concentrated stock can then be diluted into your aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough not to interfere with your experiment.
Q3: How should I store this compound solutions?
A3: For long-term stability, solid this compound should be stored at -20°C. Stock solutions made in organic solvents should also be stored at -20°C in tightly sealed vials to prevent moisture absorption and degradation. It is generally not recommended to store aqueous solutions for more than one day, as the compound's stability may be compromised.[4]
Q4: Can I heat the solution to help dissolve the compound?
A4: While gentle warming can sometimes aid in dissolving compounds, it should be done with caution for complex molecules like CoA esters. Excessive heat can lead to degradation. A better approach is to use sonication or vortexing at room temperature after dilution from a concentrated organic stock.
Q5: What is the first thing I should check if I observe precipitation during my experiment?
A5: The first step is to verify the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous solution. Many biological assays are sensitive to solvent concentrations above 1-2%. If the co-solvent concentration is too high, it can cause protein denaturation or other issues; if it's too low, your compound will precipitate. Also, ensure your stock solution is fully dissolved before diluting it.
Troubleshooting Guide
Problem: My compound precipitates immediately upon addition to the aqueous assay buffer.
-
Cause: The aqueous solubility limit is being exceeded upon dilution from your concentrated stock.
-
Solution 1: Optimize Co-solvent Concentration: Ensure your stock solution is sufficiently concentrated so that only a small volume is needed for dilution, keeping the final organic solvent concentration low (typically <1% v/v).[3] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[1]
-
Solution 2: Adjust Buffer pH: The solubility of compounds with acidic or basic functional groups can be highly dependent on pH.[5][6] For acidic compounds, increasing the pH (making the solution more alkaline) can deprotonate the molecule, increasing its charge and water solubility.[5] Experiment with a range of pH values to find the optimal condition for your assay.
-
Solution 3: Sequential Dilution: Instead of a single large dilution, try adding the stock solution to the buffer in smaller aliquots while vortexing. This can prevent localized high concentrations that trigger precipitation.
Problem: I am observing inconsistent or non-reproducible results in my enzymatic assays.
-
Cause: Poor solubility can lead to the formation of micro-precipitates or aggregates that are not visible to the naked eye. These aggregates can interfere with enzyme activity, leading to variable results.
-
Solution 1: Filtration: After preparing your final working solution, filter it through a 0.22 µm syringe filter. This will remove small, undissolved particles that could be affecting your assay.
-
Solution 2: Use a Solubilizing Agent: Consider incorporating cyclodextrins into your buffer. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[8][9]
Problem: I need to avoid organic solvents entirely in my cell-based assay. What are my options?
-
Cause: Organic solvents like DMSO can be toxic to cells, even at low concentrations.
-
Solution 1: Cyclodextrin (B1172386) Encapsulation: This is the preferred method for solvent-sensitive applications. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used to form water-soluble inclusion complexes with hydrophobic drugs.[7][9] The complex can be prepared in advance and then added to your cell culture medium.
-
Solution 2: pH Optimization: Systematically test the solubility and stability of this compound in your desired media at various physiological pH values (e.g., 7.2, 7.4, 7.6) to find a condition where it remains soluble without the need for co-solvents. The concentration of buffer components can also influence solubility.[10][11]
Quantitative Data Summary: Solubility Enhancement Strategies
| Method | Agent/Parameter | Typical Range/Concentration | Advantages | Limitations/Considerations |
| Co-solvency | DMSO, Ethanol | < 2% (final assay conc.) | Simple to implement; effective for creating high-concentration stock solutions.[1][3] | Can interfere with enzyme activity or cell viability at higher concentrations.[12] |
| pH Adjustment | Buffers (e.g., Phosphate, TRIS) | pH 6.0 - 8.5 | Can significantly increase solubility for ionizable compounds without adding organic solvents.[5][6] | The optimal pH for solubility may not be optimal for protein stability or enzyme activity.[13] |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | High solubilizing capacity; generally low toxicity, making it suitable for cell-based assays.[8][9][14] | Can potentially interact with other components in the assay; requires optimization of the compound-to-cyclodextrin ratio. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
-
Weighing: Accurately weigh a small amount (e.g., 1 mg) of solid this compound in a microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If needed, briefly sonicate the solution in a water bath.
-
Working Dilution: To prepare your final experimental solution, dilute the stock solution into the pre-warmed aqueous buffer. Add the stock solution dropwise while continuously vortexing the buffer to ensure rapid mixing and prevent precipitation.
-
Final Check: Ensure the final concentration of DMSO is below the tolerance level of your specific assay (e.g., <1%).
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10 mM HP-β-CD in 50 mM TRIS buffer, pH 7.5).
-
Add Compound: Add solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Incubate the mixture at room temperature for at least 1-2 hours with constant stirring or shaking to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized this compound/cyclodextrin complex. The exact concentration can be determined using a suitable analytical method if required.
-
Usage: Use the resulting solution directly in your experiment.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Workflow for the co-solvent dilution method.
Caption: Conceptual diagram of cyclodextrin encapsulation.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ulprospector.com [ulprospector.com]
- 8. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. cyclodextrinnews.com [cyclodextrinnews.com]
Improving the efficiency of 2,4-Dichlorobenzoyl-CoA extraction from complex biological matrices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 2,4-Dichlorobenzoyl-CoA extraction from complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing low or no recovery of this compound in my final extract?
Answer: Low recovery is a frequent challenge and can be attributed to several factors, primarily related to the inherent instability of acyl-CoA thioesters and suboptimal extraction conditions.
-
Analyte Degradation: The thioester bond in this compound is susceptible to both chemical and enzymatic hydrolysis. It is crucial to rapidly quench metabolic activity upon sample collection and maintain cold conditions (on ice or at 4°C) throughout the extraction procedure to minimize enzymatic degradation.[1][2] The stability of the molecule is also pH-dependent; neutral to slightly acidic conditions (pH 4-7) are generally preferred to minimize chemical hydrolysis.
-
Inefficient Extraction: The choice of extraction solvent and method is critical. For complex biological matrices, a combination of protein precipitation followed by either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often employed. The polarity of the extraction solvent must be optimized to efficiently partition this compound from the aqueous biological matrix.
-
Suboptimal Phase Separation (LLE): In liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to significant loss of the analyte. Ensure vigorous mixing followed by adequate centrifugation time to achieve a clear separation.
-
Poor Analyte Binding or Elution (SPE): In solid-phase extraction, low recovery can result from the selection of an inappropriate sorbent, inadequate conditioning of the SPE cartridge, or the use of elution solvents that are too weak to desorb the analyte completely.
Question 2: My quantitative results for this compound are inconsistent and show high variability between replicates. What could be the cause?
Answer: High variability in quantification is often linked to matrix effects, inconsistent sample handling, and the stability of the analyte in the final extract.
-
Matrix Effects: Co-extracted endogenous compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[3][4][5][6][7] This can cause underestimation or overestimation of the true concentration. To mitigate this, consider including a robust sample cleanup step (e.g., SPE), using a stable isotope-labeled internal standard, or preparing calibration curves in a matrix that closely matches your samples.[1]
-
Inconsistent Sample Preparation: Minor variations in sample volume, extraction solvent volume, incubation times, and temperature can introduce significant variability. Adherence to a standardized and validated protocol is essential for reproducible results.
-
Analyte Instability Post-Extraction: this compound can degrade in the reconstituted extract, especially if left at room temperature for extended periods. It is recommended to analyze samples as quickly as possible after preparation or to store them at -80°C.[1] The choice of reconstitution solvent is also important for stability, with neutral buffered solutions or organic solvents like methanol (B129727) often being suitable.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quenching metabolic activity in biological samples to preserve this compound?
A1: For cell cultures, rapid aspiration of the media followed by immediate washing with ice-cold phosphate-buffered saline (PBS) and addition of a cold quenching/extraction solution (e.g., 80% methanol) is effective.[1][8] For tissue samples, flash-freezing in liquid nitrogen immediately after collection is the gold standard. The frozen tissue can then be homogenized in a cold extraction solvent.
Q2: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for this compound?
A2: Both methods can be effective, and the choice often depends on the complexity of the matrix and the desired level of sample cleanup.
-
SPE offers excellent cleanup, leading to cleaner extracts and potentially reducing matrix effects.[9] It is particularly useful for complex matrices like plasma or tissue homogenates. However, it requires careful optimization of the sorbent, wash, and elution conditions to ensure good recovery.
-
LLE is a simpler and often faster method. It can provide good recovery but may result in a less clean extract compared to SPE.[10][11]
Q3: What are the key considerations for selecting a solid-phase extraction (SPE) cartridge for this compound?
A3: Given the structure of this compound, which has both hydrophobic (dichlorobenzoyl group) and polar (Coenzyme A tail) moieties, a mixed-mode or a reversed-phase (e.g., C18) sorbent is generally suitable. The selection should be empirically validated to determine the optimal retention and elution characteristics for your specific application.
Q4: How can I minimize the degradation of this compound during sample processing?
A4: To minimize degradation:
-
Work quickly and keep samples cold: Perform all extraction steps on ice or at 4°C.
-
Control pH: Maintain a neutral to slightly acidic pH during extraction.
-
Use antioxidants: The inclusion of antioxidants in the extraction buffer may help to prevent oxidative degradation, although this needs to be empirically tested.
-
Limit freeze-thaw cycles: Prepare single-use aliquots of your samples and extracts to avoid repeated freezing and thawing.
Data Presentation: Comparative Extraction Efficiencies
The following tables summarize quantitative data on the recovery of aromatic CoA esters and related compounds using different extraction methodologies. While specific data for this compound is limited in the literature, these tables provide a valuable starting point for method development.
Table 1: Recovery of Aromatic CoA Esters using Solid-Phase Extraction
| Aromatic CoA Ester | Biological Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Benzoyl-CoA | Enzymatic Synthesis | C18 | Methanol | ~80% | [12] |
| p-Coumaroyl-CoA | Enzymatic Synthesis | C18 | Methanol | ~80% | [12] |
| Cinnamoyl-CoA | Enzymatic Synthesis | C18 | Methanol | ~80% | [12] |
Table 2: Influence of Extraction Solvent on Acyl-CoA MS Signal Intensity
| Extraction Solvent | Relative MS Intensity for Short-Chain Acyl-CoAs | Relative MS Intensity for Long-Chain Acyl-CoAs | Reference |
| 80% Methanol | High | High | [2] |
| Acetonitrile | Low | Low | [2] |
| 10% Trichloroacetic Acid | Medium | Medium | [13] |
| 2.5% 5-Sulfosalicylic Acid | High | Not Reported | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction of this compound.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from methods for other acyl-CoAs and should be optimized for this compound.
1. Sample Preparation and Protein Precipitation: a. To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold 80% methanol containing a suitable internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA). b. Vortex vigorously for 1 minute to precipitate proteins. c. Incubate on ice for 20 minutes. d. Centrifuge at 15,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube.
2. Solid-Phase Extraction: a. Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. b. Load the supernatant from step 1e onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities. d. Dry the cartridge under a gentle stream of nitrogen for 5 minutes. e. Elute the this compound with 1 mL of methanol into a clean collection tube.
3. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in 100 µL of a suitable solvent for your analytical method (e.g., 50% methanol in water).
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Cell Lysate
1. Cell Lysis and Quenching: a. For adherent cells, wash the cell monolayer with ice-cold PBS. Add 1 mL of ice-cold 80% methanol and scrape the cells. b. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in 1 mL of ice-cold 80% methanol. c. Transfer the cell lysate to a microcentrifuge tube.
2. Liquid-Liquid Extraction: a. To the 1 mL of cell lysate, add 1 mL of chloroform (B151607) and 0.5 mL of water. b. Vortex vigorously for 2 minutes. c. Centrifuge at 3,000 x g for 15 minutes at 4°C to separate the phases. d. Carefully collect the upper aqueous-methanolic phase containing the acyl-CoAs.
3. Sample Concentration and Reconstitution: a. Evaporate the collected upper phase to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a suitable solvent for analysis.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the extraction and troubleshooting process for this compound.
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect challenges to quantify 2,4-D and fipronil in aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
- 10. Liquid-liquid extraction systems for THC-COOH and benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Reducing non-specific binding of 2,4-Dichlorobenzoyl-CoA in enzymatic assays.
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers minimize non-specific binding of 2,4-Dichlorobenzoyl-CoA and other reagents in enzymatic assays.
Troubleshooting Guide: High Non-Specific Binding
High background signal can obscure genuine enzymatic activity, leading to inaccurate results. The following Q&A section addresses common causes and solutions.
Question 1: My blank wells (no enzyme) show a high signal. What is the primary cause?
Answer: A high signal in blank or negative control wells strongly indicates non-specific binding of the substrate (this compound), detection reagents, or other assay components to the surfaces of your microplate wells.[1] This can be caused by hydrophobic or electrostatic interactions between the assay components and the plate material.[1][2]
Question 2: How can I prevent reagents from binding to the microplate surface?
Answer: The most effective method is to use a blocking agent. Blocking agents are inert molecules that coat the unoccupied surfaces of the well, preventing assay components from adhering non-specifically.[3][4] Common strategies include:
-
Protein Blockers: Bovine Serum Albumin (BSA) or non-fat dry milk are frequently used to coat surfaces and prevent non-specific protein and small molecule interactions.[3][5][6]
-
Non-ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause non-specific binding.[2][5][7] These are often included in wash buffers and assay diluents.[8]
-
Combination Blocking: Using a protein blocker and a non-ionic detergent together can be highly effective, especially for high-binding microplates.[8]
Question 3: I'm already using a blocking buffer, but the background is still high. What should I do next?
Answer: If standard blocking is insufficient, you may need to optimize your blocking step and assay buffer composition. Consider the following adjustments:
-
Increase Blocking Agent Concentration: Try increasing the concentration of your protein blocker (e.g., from 1% to 3% BSA).[1]
-
Optimize Incubation Time/Temperature: Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C) to ensure complete surface coverage.[1][4]
-
Modify Assay Buffer: The composition of your assay buffer can significantly influence non-specific interactions.[9]
-
Change Blocking Agent: Some assays may benefit from different blocking agents. Casein, for example, can sometimes be more effective than BSA.[3][11]
Frequently Asked Questions (FAQs)
Q: What type of microplate should I use? A: The choice of microplate can impact non-specific binding. Polystyrene plates are common, but their binding properties can vary.[12] For particularly "sticky" compounds, consider using specially treated low-binding microplates, which have surfaces modified to be more hydrophilic and protein-repellent.[13]
Q: Can the pH of my buffer affect non-specific binding? A: Yes, the buffer pH is critical as it influences the charge of both your enzyme and the substrate.[5][6] If the assay surface and key reagents have opposite charges, non-specific binding is more likely.[10] It is often beneficial to work at a pH that is not close to the isoelectric point (pI) of your protein to avoid aggregation and precipitation issues.[2]
Q: How do I differentiate between non-specific binding and substrate instability? A: this compound, as an acyl-CoA ester, can be susceptible to hydrolysis. To test for this, run a control reaction in your assay buffer without any enzyme and measure the appearance of the product over time. If you see a signal increase, it could be due to substrate degradation rather than non-specific binding. Ensure proper storage and handling of your CoA substrates.
Q: My enzyme requires a specific additive that seems to increase background. What can I do? A: This requires systematic optimization. If an essential cofactor or stabilizing agent increases the background, first ensure your blocking is as robust as possible. Then, titrate the concentration of the problematic additive to find the lowest effective concentration that maintains enzyme activity without excessively elevating the background signal.
Data Presentation: Efficacy of Blocking Agents
The following table summarizes typical starting concentrations and the primary interaction they target. Optimization is usually required for each specific assay.
| Additive | Typical Concentration | Primary Interaction Targeted | Notes |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | Hydrophobic & Electrostatic | A common, effective general-purpose protein blocker.[3][5] |
| Non-Fat Dry Milk | 0.2 - 2% (w/v) | Hydrophobic & Electrostatic | Can be more effective than BSA for certain surfaces but may interfere with some detection systems.[8] |
| Tween-20 | 0.01 - 0.1% (v/v) | Hydrophobic | A non-ionic detergent ideal for wash buffers and assay diluents.[1][8] |
| Triton X-100 | 0.01 - 0.1% (v/v) | Hydrophobic | Another common non-ionic detergent, but can sometimes negatively impact enzyme activity.[7][14] |
| Sodium Chloride (NaCl) | 150 - 500 mM | Electrostatic | Increasing ionic strength shields charged interactions.[2][10] |
Experimental Protocols
Protocol 1: Microplate Blocking Optimization
This protocol helps determine the most effective blocking conditions for your assay.
-
Preparation: Prepare several blocking buffers to test (e.g., 1% BSA in PBS, 3% BSA in PBS, 1% BSA + 0.05% Tween-20 in PBS).
-
Coating: Add 200 µL of each blocking buffer to different wells of a 96-well microplate. Include control wells with only PBS.
-
Incubation: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C.[1]
-
Washing: Aspirate the blocking buffer and wash all wells 3-4 times with your standard wash buffer (e.g., PBS with 0.05% Tween-20).[4]
-
Test for Non-Specific Binding: Add your complete assay mixture, excluding the enzyme, to the blocked wells. This mixture should contain this compound and all detection reagents at their final assay concentrations.
-
Incubation & Detection: Incubate for the standard duration of your enzymatic assay. Measure the signal according to your assay's detection method.
-
Analysis: Compare the background signal from the differently blocked wells. The condition that yields the lowest signal is the optimal blocking protocol for your experiment.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for high non-specific binding.
Mechanism of Action for Blocking Agents
Caption: Blocking agents coat the surface to prevent non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arp1.com [arp1.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. researchgate.net [researchgate.net]
- 8. labcluster.com [labcluster.com]
- 9. labcluster.com [labcluster.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Quantification of 2,4-Dichlorobenzoyl-CoA
For researchers, scientists, and drug development professionals engaged in metabolic studies and drug discovery, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,4-Dichlorobenzoyl-CoA, a key intermediate in various metabolic pathways. We delve into the prevalent liquid chromatography-mass spectrometry (LC-MS/MS) approach, offering detailed experimental protocols and performance data, while also exploring alternative techniques.
The analysis of acyl-CoAs, including this compound, presents unique challenges due to their inherent instability in aqueous solutions and the complexity of biological matrices.[1][2] Consequently, robust and sensitive analytical methods are crucial for obtaining reliable quantitative data. This guide aims to equip researchers with the necessary information to select and validate an appropriate analytical method for their specific research needs.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the most robust and widely adopted technique for the quantification of acyl-CoAs.[3] Its high sensitivity, selectivity, and ability to analyze complex mixtures make it the preferred method for bioanalytical studies.[2][4]
Experimental Protocol for LC-MS/MS Method Validation
A typical validation of an LC-MS/MS method for this compound quantification involves assessing the following parameters:
-
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response. This is typically performed by analyzing a series of calibration standards at different concentrations.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Selectivity and Specificity: Ensuring that the method can differentiate the analyte of interest from other components in the sample matrix. This is assessed by analyzing blank matrix samples and samples spiked with potentially interfering compounds.
-
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[5]
The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for this compound quantification.
Workflow for LC-MS/MS Method Validation
Comparison of Analytical Methods
While LC-MS/MS is the predominant technique, other methods can be employed for the analysis of acyl-CoAs, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by detection using tandem mass spectrometry. | High sensitivity and selectivity.[2][3] Suitable for complex matrices. Provides structural information. | Higher equipment cost. Potential for matrix effects. |
| HPLC-UV | Separation by high-performance liquid chromatography and detection by UV absorbance. | Lower equipment cost. Relatively simple operation.[6][7] | Lower sensitivity and selectivity compared to MS.[8] Potential for co-eluting interferences. |
| Enzymatic Assays | Utilizes specific enzymes to produce a measurable signal (e.g., colorimetric, fluorometric). | High throughput potential. Can be cost-effective for large sample numbers.[9][10] | Indirect measurement. Susceptible to interference from other enzymes or compounds.[11] May lack specificity for individual acyl-CoAs. |
| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy provides structural and quantitative information. | Non-destructive. Provides absolute quantification without the need for calibration curves.[4] | Lower sensitivity compared to other methods. Requires larger sample volumes. Complex data analysis. |
Conclusion
The validation of an analytical method for the quantification of this compound is critical for ensuring the reliability and accuracy of experimental data. LC-MS/MS stands out as the most powerful and versatile technique for this purpose, offering unparalleled sensitivity and selectivity. However, the choice of the most appropriate method should be guided by the specific research question, available resources, and the required level of analytical performance. By carefully considering the methodologies outlined in this guide, researchers can confidently select and validate a method that meets the rigorous demands of their scientific investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rr-americas.woah.org [rr-americas.woah.org]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. deswater.com [deswater.com]
- 9. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for measuring CoA and CoA derivatives in biological samples. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Substrate Specificity of Benzoyl-CoA Reductases in the Bioremediation of Chlorinated Aromatic Compounds
For Immediate Release
This guide provides a comparative analysis of the substrate specificity of different bacterial Benzoyl-CoA Reductases (BCRs), with a focus on their activity towards 2,4-Dichlorobenzoyl-CoA. While dedicated "this compound reductases" are not extensively characterized as a distinct class, research into the broader family of BCRs reveals significant activity on halogenated substrates, making them key enzymes in the anaerobic degradation pathways of environmental pollutants. This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, bioremediation, and synthetic biology.
Introduction
The anaerobic biodegradation of aromatic compounds is a critical process for the removal of environmental pollutants. A key enzymatic step in this pathway is the dearomatization of benzoyl-CoA and its derivatives, catalyzed by Benzoyl-CoA Reductases (BCRs). These enzymes exhibit a fascinating diversity in their substrate preferences, which is of significant interest for applications in bioremediation and biocatalysis. This guide focuses on comparing the substrate specificity of two well-characterized Class I BCRs: the canonical Benzoyl-CoA Reductase from Thauera aromatica (BCRTar) and the 3-Methylbenzoyl-CoA Reductase from Thauera chlorobenzoica (MBRTcl), particularly their ability to reduce chlorinated benzoyl-CoA analogues.
Data Presentation: Substrate Specificity Comparison
The substrate specificities of MBRTcl and BCRTar were investigated using a variety of substituted benzoyl-CoA substrates. The relative activities of the purified enzymes were determined and are summarized in the table below. Activities are expressed relative to the activity with the primary substrate for each enzyme (3-methylbenzoyl-CoA for MBRTcl and benzoyl-CoA for BCRTar).
| Substrate | MBRTcl Relative Activity (%) | BCRTar Relative Activity (%) | Product of MBRTcl Reaction |
| 3-Methylbenzoyl-CoA | 100 | 10 | 3-Methyl-1,5-dienoyl-CoA |
| Benzoyl-CoA | 48 | 100 | 1,5-Dienoyl-CoA |
| 3-Chlorobenzoyl-CoA | 78 | 10 | 1,5-Dienoyl-CoA |
| 4-Chlorobenzoyl-CoA | 35 | 5 | Benzoyl-CoA |
| 2-Chlorobenzoyl-CoA | 25 | 45 | 1,5-Dienoyl-CoA |
| 2-Fluorobenzoyl-CoA | 15 | 75 | 1,5-Dienoyl-CoA |
| 4-Fluorobenzoyl-CoA | 10 | 20 | Benzoyl-CoA |
| 2-Aminobenzoyl-CoA | 5 | 60 | Not Determined |
| 4-Aminobenzoyl-CoA | <1 | 5 | Not Determined |
| 2-Hydroxybenzoyl-CoA | <1 | 15 | Not Determined |
| 4-Hydroxybenzoyl-CoA | <1 | 5 | Not Determined |
Data compiled from studies on recombinant MBRTcl and wild-type BCRTar.
Experimental Protocols
The following methodologies are representative of the key experiments used to determine the substrate specificity of Benzoyl-CoA Reductases.
Enzyme Activity Assay (Discontinuous UPLC-based)
This assay is used to determine the initial rates of substrate conversion by BCRs.
-
Reaction Mixture Preparation: In an anaerobic environment (e.g., a glove box), prepare a reaction mixture containing:
-
100 mM MOPS/KOH buffer (pH 7.2)
-
10 mM MgCl₂
-
5 mM ATP
-
10 mM phosphocreatine
-
10 U/mL creatine (B1669601) phosphokinase
-
2 mM dithionite (B78146) (as a reductant)
-
0.25 mM of the respective benzoyl-CoA substrate.
-
-
Enzyme Addition: The reaction is initiated by the addition of the purified enzyme (MBRTcl or BCRTar) to a final concentration of 1-5 µM.
-
Incubation and Sampling: The reaction mixture is incubated at 30°C. Aliquots are taken at specific time intervals (e.g., 0, 15, 30, 60, and 120 seconds).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of 1 M HCl.
-
Analysis: The quenched samples are centrifuged to pellet any precipitated protein. The supernatant is then analyzed by Ultra-High-Performance Liquid Chromatography (UPLC) to separate and quantify the substrate and product. The UPLC system is typically equipped with a C18 column and a diode array detector to monitor the elution profiles at specific wavelengths (e.g., 260 nm).
-
Data Analysis: The initial rates of the reaction are calculated from the linear range of product formation or substrate consumption over time. For the determination of kinetic constants (Km and kcat), initial rates are measured at varying substrate concentrations and the data is fitted to the Michaelis-Menten equation.
Synthesis of Substituted Benzoyl-CoA Thioesters
The various substituted benzoyl-CoA substrates are synthesized enzymatically.
-
Reaction Mixture: The synthesis is carried out in a reaction mixture containing:
-
100 mM Tris/HCl buffer (pH 7.8)
-
20 mM MgCl₂
-
10 mM ATP
-
2 mM Coenzyme A
-
1 mM of the corresponding substituted benzoic acid
-
A suitable CoA ligase (e.g., benzoate-CoA ligase).
-
-
Incubation: The reaction is incubated at 30°C for 1-2 hours.
-
Purification: The synthesized benzoyl-CoA thioester is purified from the reaction mixture using solid-phase extraction cartridges (e.g., C18 cartridges).
-
Quantification: The concentration of the purified thioester is determined spectrophotometrically using the specific molar extinction coefficient for the respective compound.
Mandatory Visualization
The following diagrams illustrate the anaerobic degradation pathway of 2,4-dichlorobenzoic acid and the general experimental workflow for determining enzyme activity.
Caption: Anaerobic degradation pathway of 2,4-Dichlorobenzoic Acid.
Caption: General experimental workflow for determining substrate specificity.
A Comparative Analysis of the Metabolic Pathways of 2,4-Dichlorobenzoyl-CoA and 4-Chlorobenzoyl-CoA
A comprehensive guide for researchers, scientists, and drug development professionals detailing the enzymatic breakdown of two chlorinated aromatic compounds. This guide provides a comparative overview of their metabolic pathways, supported by available experimental data, detailed experimental protocols, and visual pathway representations.
The microbial degradation of halogenated aromatic compounds is a critical area of research, with implications for bioremediation and the development of novel biocatalysts. Among these, 2,4-Dichlorobenzoyl-CoA and 4-chlorobenzoyl-CoA are key intermediates in the breakdown of various environmental pollutants. Understanding their distinct and overlapping metabolic pathways provides valuable insights into the enzymatic machinery capable of cleaving stable carbon-halogen bonds. This guide offers a side-by-side comparison of the metabolic fates of these two molecules, highlighting the enzymes involved, their known kinetic parameters, and the experimental approaches used to study them.
Metabolic Pathway Overview
The metabolic pathways of this compound and 4-chlorobenzoyl-CoA converge, with the former being converted to the latter in an initial reductive dehalogenation step. Subsequently, both pathways proceed through a common set of reactions to yield central metabolites that can enter the tricarboxylic acid (TCA) cycle.
The degradation of 2,4-dichlorobenzoate (B1228512) is initiated by its activation to this compound. This is followed by an NADPH-dependent reductive dehalogenation at the ortho position to yield 4-chlorobenzoyl-CoA.[1][2] This crucial step is catalyzed by this compound reductase. The resulting 4-chlorobenzoyl-CoA then enters a pathway well-characterized in several bacteria, where it undergoes hydrolytic dehalogenation to form 4-hydroxybenzoyl-CoA, which is then further metabolized.[1]
The metabolism of 4-chlorobenzoate (B1228818) similarly begins with its activation to 4-chlorobenzoyl-CoA. The key enzyme in this pathway, 4-chlorobenzoyl-CoA dehalogenase, then catalyzes the hydrolytic removal of the chlorine atom to produce 4-hydroxybenzoyl-CoA.[1]
Comparative Enzyme Kinetics
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism |
| This compound Reductase | This compound | Data not available | Data not available | Corynebacterium sepedonicum KZ-4 |
| 4-Chlorobenzoyl-CoA Dehalogenase | 4-Chlorobenzoyl-CoA | 4 | 0.6 | Pseudomonas sp. CBS-3 |
| 4-Bromobenzoyl-CoA | - | 1.4 | Pseudomonas sp. CBS-3 | |
| 4-Iodobenzoyl-CoA | - | 1.1 | Pseudomonas sp. CBS-3 | |
| 4-Fluorobenzoyl-CoA | - | 8 x 10⁻⁶ | Pseudomonas sp. CBS-3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for the key experiments cited in the study of these metabolic pathways.
Protocol 1: Purification of this compound Reductase
This protocol is a generalized procedure based on methods for purifying related reductases.
-
Cell Lysis: Harvest bacterial cells grown in the presence of 2,4-dichlorobenzoate and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol). Lyse the cells by sonication or French press.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the soluble proteins from the supernatant using ammonium sulfate. The fraction containing the reductase activity is collected.
-
Chromatography:
-
Ion-Exchange Chromatography: Apply the resuspended ammonium sulfate fraction to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., 0-1 M NaCl).
-
Affinity Chromatography: Pool the active fractions and apply to an affinity column (e.g., 2',5'-ADP Sepharose) to specifically bind NADPH-dependent enzymes. Elute with a gradient of NADP⁺ or by a high salt concentration.
-
Size-Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions to a size-exclusion column (e.g., Superdex 200) to separate proteins based on their molecular weight.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Protocol 2: Spectrophotometric Assay for this compound Reductase Activity
This assay measures the consumption of NADPH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), NADPH (e.g., 0.2 mM), and the purified this compound reductase.
-
Initiation: Start the reaction by adding the substrate, this compound (e.g., 0.1 mM).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
Protocol 3: Purification of 4-Chlorobenzoyl-CoA Dehalogenase
-
Cell Culture and Lysis: Grow bacteria (e.g., Pseudomonas sp. CBS-3) in a medium containing 4-chlorobenzoate as an inducer. Harvest and lyse the cells as described in Protocol 1.
-
Chromatography:
-
Anion-Exchange Chromatography: Subject the soluble protein fraction to anion-exchange chromatography (e.g., Q-Sepharose) and elute with a linear salt gradient.
-
Hydrophobic Interaction Chromatography: Apply the active fractions to a hydrophobic interaction column (e.g., Phenyl-Sepharose) and elute with a decreasing salt gradient.
-
Affinity Chromatography: Further purify the enzyme using an affinity matrix such as CoA-Agarose.
-
-
Purity Check: Assess the purity of the enzyme by SDS-PAGE.
Protocol 4: Spectrophotometric Assay for 4-Chlorobenzoyl-CoA Dehalogenase Activity
This assay monitors the formation of the product, 4-hydroxybenzoyl-CoA, which has a distinct absorbance spectrum from the substrate.
-
Reaction Setup: In a cuvette, combine a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and the purified 4-chlorobenzoyl-CoA dehalogenase.
-
Reaction Initiation: Add 4-chlorobenzoyl-CoA (e.g., 0.1 mM) to start the reaction.
-
Spectrophotometric Monitoring: Follow the increase in absorbance at a specific wavelength where the product has a higher extinction coefficient than the substrate (e.g., 288 nm).
-
Activity Calculation: Determine the enzyme activity from the initial rate of absorbance change, using the difference in molar extinction coefficients between the product and substrate.
Protocol 5: HPLC Analysis of Benzoyl-CoA Derivatives
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrates and products of the enzymatic reactions.
-
Sample Preparation: Stop the enzymatic reactions at different time points by adding a quenching agent (e.g., an acid like perchloric acid). Centrifuge to remove precipitated protein.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution system, for example, with a mobile phase consisting of two solvents: A (e.g., 50 mM potassium phosphate (B84403) buffer, pH 5.5) and B (e.g., acetonitrile). The gradient could run from 10% B to 50% B over 20 minutes.
-
Detection: Monitor the elution of the benzoyl-CoA derivatives using a UV detector, typically at a wavelength of 254 nm.
-
Quantification: Identify and quantify the peaks corresponding to the substrate and product by comparing their retention times and peak areas with those of known standards.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathways and a generalized experimental workflow for their study.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathway of 4-Chlorobenzoyl-CoA.
Caption: Generalized experimental workflow.
References
Guide to Confirming the Identity of 2,4-Dichlorobenzoyl-CoA in a Novel Bacterial Strain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the definitive identification of 2,4-Dichlorobenzoyl-CoA, a key metabolic intermediate in the bioremediation pathway of 2,4-dichlorobenzoic acid. The protocols and data presented herein are intended to support research into novel bacterial strains with potential applications in environmental science and drug development.
Introduction
The microbial degradation of halogenated aromatic compounds is a subject of intense research due to its potential for bioremediation of polluted environments. 2,4-Dichlorobenzoic acid is a persistent environmental pollutant, and its breakdown by microorganisms often proceeds via the formation of this compound. Identifying this key intermediate is crucial for elucidating the metabolic pathway and characterizing the enzymatic machinery within a novel bacterial strain. This confirmation is a critical step in harnessing such organisms for biotechnological applications.
Comparison of Analytical Methods for Acyl-CoA Identification
The accurate identification and quantification of acyl-CoA thioesters like this compound from complex biological matrices present significant analytical challenges due to their low abundance and inherent instability.[1] Various analytical techniques are available, each with distinct advantages and limitations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly reliable and sensitive method for this purpose.[2]
Table 1: Comparison of Key Analytical Methods for this compound Identification
| Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation analysis. | High (picomolar to femtomolar)[3] | Very High | Medium to High | Provides structural confirmation and accurate quantification.[3] | High initial instrument cost; requires expertise. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance (approx. 260 nm for the adenine (B156593) ring of CoA).[4] | Moderate | Low to Moderate | High | Relatively lower cost; robust and widely available.[4] | Prone to interference from other nucleotides; lacks structural confirmation. |
| Enzymatic Assays | Coupled enzyme reactions leading to a colorimetric or fluorometric signal proportional to CoA concentration.[5] | Moderate to High | Moderate | High | Suitable for high-throughput screening; relatively inexpensive.[6] | Indirect measurement; may have interferences from other sample components. |
| GC-MS | Gas chromatographic separation after derivatization, followed by mass spectrometric detection.[7] | High | High | Medium | Excellent for volatile derivatives. | Requires derivatization, which can be complex and introduce variability.[7] |
Experimental Protocols
Isolation and Identification of the Novel Bacterial Strain
This protocol outlines the initial steps to isolate and identify a bacterium capable of metabolizing 2,4-dichlorobenzoic acid.
A. Enrichment and Isolation:
-
Collect soil or water samples from a site contaminated with chlorinated aromatic compounds.
-
Prepare a minimal salts medium (MSM) with 2,4-dichlorobenzoic acid as the sole carbon source.
-
Inoculate the MSM with the environmental sample and incubate under appropriate aerobic/anaerobic conditions.
-
Perform serial dilutions and plate the enriched culture onto MSM agar (B569324) plates containing 2,4-dichlorobenzoic acid to obtain pure colonies.
B. Molecular Identification via 16S rRNA Gene Sequencing:
-
Extract genomic DNA from a pure culture of the isolated bacterium.
-
Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R).[8]
-
Sequence the purified PCR product.
-
Compare the resulting sequence against public databases like GenBank (using BLAST) or the Ribosomal Database Project to determine the phylogenetic identity of the strain.[9] 16S rRNA gene sequencing is a common and effective method for identifying and classifying bacteria.[10][11]
Extraction of Acyl-CoA Thioesters from Bacterial Cells
This protocol is optimized for the extraction of acyl-CoAs while minimizing hydrolysis and degradation.
-
Grow the novel bacterial strain in liquid MSM containing 2,4-dichlorobenzoic acid to a mid-logarithmic phase.
-
Harvest the cells rapidly by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual medium.[1]
-
Quench metabolic activity and lyse the cells by resuspending the pellet in 2 mL of cold methanol (B129727). An internal standard (e.g., a C15:0 or C17:0 acyl-CoA) should be added at this stage for quantification.[2]
-
Incubate the lysate at -80°C for at least 15 minutes to ensure complete cell disruption and protein precipitation.[2]
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C.[2]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]
LC-MS/MS Analysis for this compound Identification
This protocol provides a general framework for the definitive identification of the target metabolite.
-
Chromatographic Separation:
-
Mobile Phase: Employ a binary gradient system. For example, Mobile Phase A could be 15 mM ammonium hydroxide (B78521) in water, and Mobile Phase B could be acetonitrile.[3] A gradient from low to high organic phase concentration will elute the acyl-CoAs.
-
Flow Rate: A typical flow rate is between 0.2-0.4 mL/min.
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+), which typically yields a strong [M+H]⁺ molecular ion for acyl-CoAs.[3]
-
MS/MS Analysis: Perform tandem mass spectrometry using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For identification, a full scan product ion spectrum should be acquired.
-
Characteristic Transitions: For this compound, the precursor ion ([M+H]⁺) would be fragmented. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[13][14] The specific transition from the precursor ion to the acyl-pantetheine fragment provides high specificity.[3]
-
Confirmation: The identity of this compound is confirmed by matching the retention time and the MS/MS fragmentation pattern of the peak in the bacterial extract to that of an authentic chemical standard.
-
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for identifying this compound in a novel bacterial strain.
Metabolic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequencing of 16S rRNA genes and bacteria identification [bio-protocol.org]
- 9. microbenotes.com [microbenotes.com]
- 10. How 16S rRNA Can Be Used For Identification of Bacteria | CosmosID [cosmosid.com]
- 11. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]
- 12. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-reactivity of antibodies raised against 2,4-Dichlorobenzoyl-CoA with structurally similar molecules. Due to a lack of specific experimental data for antibodies against this compound in the public domain, this analysis is based on established principles of immunochemistry and available data for antibodies against related compounds, primarily 2,4-Dichlorophenoxyacetic acid (2,4-D).
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity refers to the phenomenon where an antibody, raised against a specific antigen (the immunogen), also binds to other molecules that are structurally similar. This occurs when the epitope, the specific region of the antigen recognized by the antibody, is shared or mimicked by other compounds. In the context of developing a specific immunoassay for this compound, understanding potential cross-reactivity is crucial for ensuring the accuracy and reliability of the assay.
Potential Cross-Reactants with this compound Antibodies
Antibodies raised against this compound would be expected to recognize the 2,4-dichlorobenzoyl moiety as the primary determinant of specificity. The Coenzyme A (CoA) portion, being a large and complex molecule, could also influence antibody binding, potentially leading to cross-reactivity with other CoA-conjugated molecules.
Based on structural similarity, the following compounds would be key candidates for cross-reactivity testing:
| Compound | Structure | Rationale for Potential Cross-Reactivity |
| This compound | 2,4-Cl₂-C₆H₃-CO-S-CoA | Target Analyte |
| 2,4-Dichlorobenzoic acid | 2,4-Cl₂-C₆H₃-COOH | Precursor to the target analyte; shares the 2,4-dichlorobenzoyl group. |
| 2,4-Dichlorobenzoyl chloride | 2,4-Cl₂-C₆H₃-CO-Cl | A reactive precursor sharing the core dichlorobenzoyl structure. |
| 4-Chlorobenzoyl-CoA | 4-Cl-C₆H₄-CO-S-CoA | Shares the benzoyl-CoA structure but differs in the chlorine substitution pattern. |
| Benzoyl-CoA | C₆H₅-CO-S-CoA | Lacks the chlorine substituents, providing a baseline for the contribution of the chloro groups to antibody binding. |
| 2,4-Dichlorophenol (2,4-DP) | 2,4-Cl₂-C₆H₃-OH | A related dichlorinated aromatic compound. Studies on 2,4-D antibodies have shown cross-reactivity with 2,4-DP.[1][2] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Cl₂-C₆H₃-O-CH₂-COOH | Structurally similar dichlorinated aromatic compound for which extensive antibody cross-reactivity data exists.[3][4] |
| Coenzyme A (CoA) | - | To assess the contribution of the CoA moiety to antibody binding. |
Experimental Protocols
To empirically determine the cross-reactivity of anti-2,4-Dichlorobenzoyl-CoA antibodies, a competitive immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), would be the standard method.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). The plate is then incubated to allow for adsorption.
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution such as 5% non-fat dry milk in phosphate-buffered saline (PBS).
-
Competition: A fixed concentration of the anti-2,4-Dichlorobenzoyl-CoA antibody is mixed with either the standard (unlabeled this compound) or the potential cross-reacting compound at various concentrations. This mixture is then added to the coated and blocked wells. The free analyte and the coated analyte will compete for binding to the limited number of antibody binding sites.
-
Washing: The plate is washed to remove any unbound antibodies and other reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody is added to the wells.
-
Substrate Addition: After another washing step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a measurable signal (e.g., color change).
-
Data Analysis: The intensity of the signal is inversely proportional to the concentration of the free analyte in the sample. The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the principles of the competitive immunoassay, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Principle of competitive binding in an immunoassay.
Conclusion
References
- 1. Preparation of anti-2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of anti-2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Development of fluoroimmunoassays for the determination of 2,4-dichlor" by Steven Daniel Kohl [oasis.library.unlv.edu]
Differentiating between 2,4-Dichlorobenzoyl-CoA and other dichlorinated isomers by mass spectrometry.
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of isomeric molecules are critical in various scientific disciplines, including drug metabolism, toxicology, and environmental analysis. Positional isomers, such as the dichlorinated forms of benzoyl-coenzyme A (benzoyl-CoA), can exhibit distinct biological activities and metabolic fates. This guide provides a comparative overview of mass spectrometry-based approaches for distinguishing 2,4-Dichlorobenzoyl-CoA from its other dichlorinated isomers.
Introduction to Mass Spectrometric Analysis of Acyl-CoA Esters
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of a wide range of molecules, including acyl-CoA thioesters. When coupled with liquid chromatography (LC-MS/MS), it provides a robust platform for the analysis of complex biological matrices. The fragmentation of acyl-CoA molecules in tandem mass spectrometry (MS/MS) typically follows a predictable pattern, which is crucial for their identification.
A common characteristic of the fragmentation of acyl-CoA esters is the cleavage of the phosphodiester bonds of the coenzyme A moiety. This results in a characteristic neutral loss of 507 Da from the protonated molecule ([M+H]⁺) and the formation of a specific fragment ion at m/z 428.[1][2][3] While these fragments are excellent markers for the identification of acyl-CoAs in general, they do not provide information about the structure of the acyl group itself, making the differentiation of isomers based solely on these fragments challenging.
Differentiating Dichlorobenzoyl-CoA Isomers
The differentiation of positional isomers of dichlorobenzoyl-CoA by mass spectrometry relies on identifying unique fragment ions or significant differences in the relative abundance of common fragment ions that arise from the dichlorobenzoyl portion of the molecule. The position of the chlorine atoms on the benzene (B151609) ring can influence the fragmentation pathways, leading to subtle but potentially measurable differences in the mass spectra.
Predicted Fragmentation Patterns
For instance, the fragmentation of this compound is hypothesized to yield specific fragment ions corresponding to the dichlorinated benzene ring and its fragments. The relative intensities of these ions may differ from those produced by other isomers like 2,6-dichlorobenzoyl-CoA or 3,5-dichlorobenzoyl-CoA due to the electronic effects of the chlorine substituents influencing bond cleavage and ion stability.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions for the dichlorobenzoyl moiety and the common CoA fragments. The relative abundance is a qualitative prediction and would need to be confirmed by experimental data.
| Isomer | Precursor Ion [M+H]⁺ (m/z) | Key Dichlorobenzoyl Fragment Ions (m/z) | Predicted Relative Abundance of Dichlorobenzoyl Fragments | Common CoA Fragment Ions (m/z) |
| This compound | 940.0 | 173/175/177 ([C₇H₃Cl₂O]⁺), 145/147 ([C₆H₃Cl₂]⁺) | Potentially distinct ratio of 173/145 | 428, [M+H-507]⁺ |
| 2,6-Dichlorobenzoyl-CoA | 940.0 | 173/175/177 ([C₇H₃Cl₂O]⁺), 145/147 ([C₆H₃Cl₂]⁺) | Different ratio compared to 2,4-isomer | 428, [M+H-507]⁺ |
| 3,5-Dichlorobenzoyl-CoA | 940.0 | 173/175/177 ([C₇H₃Cl₂O]⁺), 145/147 ([C₆H₃Cl₂]⁺) | Different ratio compared to 2,4- and 2,6-isomers | 428, [M+H-507]⁺ |
Note: The isotopic pattern of ions containing two chlorine atoms will show a characteristic ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks.
Experimental Protocols
To differentiate and quantify dichlorobenzoyl-CoA isomers, a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
Sample Preparation
-
Extraction: Extract acyl-CoAs from biological samples (e.g., cell lysates, tissue homogenates) using a cold solvent mixture, such as 80% methanol.
-
Purification: Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in a buffer suitable for LC-MS analysis, such as 50 mM ammonium (B1175870) acetate.[4]
LC-MS/MS Analysis
-
Chromatography: Employ a C18 reversed-phase column for chromatographic separation of the isomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate, pH 8.1) and an organic component (e.g., acetonitrile) is typically used.[1]
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+).
-
MS1 Scan: Perform a full scan to detect the precursor ions of the dichlorobenzoyl-CoA isomers (m/z 940.0).
-
MS2 Scan (Tandem MS): Select the precursor ion and subject it to collision-induced dissociation (CID). Acquire product ion spectra to identify the characteristic fragments.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific transitions from the precursor ion to the product ions. For example, for general acyl-CoA detection, the transition from the precursor to m/z 428 can be used. For isomer-specific quantification, transitions to unique dichlorobenzoyl fragments should be monitored.
-
Visualizations
Mass Spectrometric Fragmentation of Acyl-CoAs
Caption: General fragmentation pathway of an acyl-CoA molecule in tandem mass spectrometry.
Analytical Workflow for Isomer Differentiation
Caption: Experimental workflow for the differentiation of dichlorobenzoyl-CoA isomers.
Metabolic Context: Benzoyl-CoA Metabolism
Caption: Simplified metabolic activation of benzoic acid to its CoA ester.
Conclusion
Differentiating between this compound and its other dichlorinated isomers by mass spectrometry is a challenging task that often requires the separation power of liquid chromatography. While tandem mass spectrometry provides characteristic fragmentation patterns for the CoA moiety, the differentiation of positional isomers hinges on subtle differences in the fragmentation of the dichlorobenzoyl group. The development of a robust LC-MS/MS method, combined with careful analysis of the resulting product ion spectra, is the most promising strategy for the reliable identification and quantification of these isomers in complex samples. Further studies with synthesized standards are necessary to validate the predicted fragmentation patterns and establish definitive criteria for isomer differentiation.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Comparison of 2,4-Dichlorobenzoyl-CoA and Other Halogenated Benzoyl-CoA Thioesters: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive kinetic comparison of 2,4-Dichlorobenzoyl-CoA and other halogenated benzoyl-CoA thioesters, targeting researchers, scientists, and drug development professionals. The data presented here, compiled from various scientific studies, offers objective insights into the enzymatic processing of these compounds, supported by detailed experimental methodologies.
Comparative Kinetic Data of Halogenated Benzoyl-CoA Thioesters
The enzymatic dehalogenation of halogenated benzoyl-CoA thioesters is a critical process in the microbial degradation of environmental pollutants and a subject of significant interest in biocatalysis and drug metabolism. The following table summarizes the key kinetic parameters for the reaction of various halogenated benzoyl-CoA thioesters with 4-chlorobenzoyl-CoA dehalogenase from Pseudomonas sp. CBS-3. This enzyme is a key player in the degradation pathway of 2,4-dichlorobenzoate (B1228512).[1]
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 4-Chlorobenzoyl-CoA | 4[2] | 0.6[2] | 1.5 x 10⁵ |
| 4-Bromobenzoyl-CoA | Not Reported | 1.4[2] | Not Reported |
| 4-Iodobenzoyl-CoA | Not Reported | 1.1[2] | Not Reported |
| 4-Fluorobenzoyl-CoA | Not Reported | 8 x 10⁻⁶[2] | Not Reported |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Benzoyl-CoA (Inhibitor) | Kᵢ = 72 µM[2] | - | - |
Experimental Protocols
The determination of the kinetic parameters listed above typically involves spectrophotometric assays. Below is a detailed methodology for a standard kinetic assay of 4-chlorobenzoyl-CoA dehalogenase.
Synthesis of Halogenated Benzoyl-CoA Thioesters
Halogenated benzoyl-CoA thioesters can be synthesized by reacting the corresponding acyl chloride with Coenzyme A. The synthesis of 2,4-dichlorobenzoyl chloride, a precursor for this compound, can be achieved through various methods, including the reaction of 2,4-dichlorobenzoic acid with a chlorinating agent like thionyl chloride.
Kinetic Assay for 4-Chlorobenzoyl-CoA Dehalogenase
This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of 4-chlorobenzoyl-CoA dehalogenase.
1. Principle:
The enzymatic dehalogenation of 4-chlorobenzoyl-CoA produces 4-hydroxybenzoyl-CoA. The progress of the reaction can be monitored by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the product or the consumption of the substrate. For instance, the formation of 4-hydroxybenzoyl-CoA can be monitored at 300 nm.[3]
2. Reagents and Buffers:
-
Assay Buffer: 50 mM K⁺Hepes, pH 7.5, containing 1 mM DTT.[3]
-
Enzyme: Purified 4-chlorobenzoyl-CoA dehalogenase.
-
Substrates: Stock solutions of this compound and other halogenated benzoyl-CoA thioesters of known concentrations.
3. Assay Procedure:
-
Set up a reaction mixture in a quartz cuvette containing the assay buffer.
-
Add a known concentration of the halogenated benzoyl-CoA thioester substrate to the cuvette. Substrate concentrations should typically range from 0.5 to 10 times the expected Km value.[4]
-
Initiate the reaction by adding a small, known amount of the 4-chlorobenzoyl-CoA dehalogenase enzyme.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 300 nm) over time using a spectrophotometer.
-
Record the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying substrate concentrations to generate a dataset for kinetic analysis.
4. Data Analysis:
The initial velocity data (V₀) at different substrate concentrations ([S]) are fitted to the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
From this analysis, the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. The turnover number (kcat) is then calculated using the equation:
kcat = Vmax / [E]t
where [E]t is the total enzyme concentration. The catalytic efficiency of the enzyme for a particular substrate is given by the kcat/Km ratio.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for kinetic analysis.
Caption: Enzymatic dehalogenation of halogenated benzoyl-CoA.
Caption: Experimental workflow for kinetic analysis.
References
Structural comparison of 2,4-Dichlorobenzoyl-CoA reductase with other oxidoreductases.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of 2,4-Dichlorobenzoyl-CoA reductase with other notable oxidoreductases. While a crystal structure for this compound reductase is not yet available, this guide leverages data from closely related enzymes and other well-characterized oxidoreductases to infer structural relationships and highlight key mechanistic differences. The information presented is intended to support research and drug development efforts targeting this class of enzymes.
Structural and Functional Overview
This compound reductase is an oxidoreductase that catalyzes the NADPH-dependent reductive dehalogenation of this compound to 4-chlorobenzoyl-CoA. This function is crucial in the bacterial degradation of chlorinated aromatic compounds. For a comprehensive understanding of its structure and mechanism, we compare it with Benzoyl-CoA Reductase (BCR), which acts on a similar substrate, and other well-studied oxidoreductases like 2,4-dienoyl-CoA reductase and HMG-CoA reductase.
Quantitative Data Comparison
The following table summarizes key structural and functional parameters of the selected oxidoreductases.
| Feature | Benzoyl-CoA Reductase (Class II) | 2,4-Dienoyl-CoA Reductase | HMG-CoA Reductase |
| PDB ID | 4Z3Y[1], 4Z3X[2] | 1PS9[3][4][5][6] | 1DQA[7][8][9] |
| Organism | Geobacter metallireducens[2] | Escherichia coli[3][10] | Homo sapiens[8] |
| Molecular Weight | ~389 kDa[1] | Not specified | ~207 kDa[8] |
| Subunit Composition | Heterodimer (BamBC)[1] | Monomeric[4] | Tetramer ("dimer of dimers")[7] |
| Resolution | 2.36 Å[1] | 2.20 Å[3] | 2.00 Å[8] |
| Cofactors | Tungsten cofactor, [4Fe-4S] clusters, Zn2+[1] | FMN, FAD, [4Fe-4S] cluster[3][10] | NADP+[8] |
| Substrate(s) | Benzoyl-CoA[1] | 2,4-dienoyl-CoA, NADPH[3][10] | HMG-CoA, NADP+[8] |
| Catalytic Mechanism | Electron transfer to the benzene (B151609) ring via a tungsten cofactor[1] | Hydride transfer from NADPH to FAD, then to FMN via [4Fe-4S] cluster, and finally to the substrate[3][10] | Four-electron reduction of HMG-CoA to mevalonate[7] |
Structural Insights and Comparisons
Benzoyl-CoA Reductase (BCR) serves as a primary model for understanding this compound reductase due to their substrate similarity. BCRs are categorized into two main classes:
-
Class I BCRs , found in denitrifying bacteria like Thauera aromatica, are ATP-dependent heterotetramers with an αβγδ-subunit architecture.[11] They contain low-potential [4Fe-4S] clusters and catalyze the reduction of benzoyl-CoA via a radical-based mechanism.[11]
-
Class II BCRs , found in obligate anaerobes such as Geobacter metallireducens, are ATP-independent and harbor a tungstopterin cofactor in their active site.[11] The structure of the BamBC components of this class reveals a complex with a tungsten cofactor that facilitates electron transfer to the aromatic ring within an apolar cavity.[1] Substrate binding triggers a conformational change involving the expulsion of a zinc ion, which is critical for encapsulating the active site.[1]
Given that this compound reductase catalyzes a reductive dehalogenation reaction, it likely shares mechanistic features with Class II BCRs, potentially employing a metal cofactor to facilitate electron transfer for catalysis.
2,4-Dienoyl-CoA Reductase from E. coli is an iron-sulfur flavoenzyme.[3][10] Its structure (PDB: 1PS9) reveals a monomeric protein containing FMN, FAD, and a [4Fe-4S] cluster.[3][10] The reaction mechanism involves a hydride transfer from NADPH to FAD, followed by electron transfer through the iron-sulfur cluster to FMN, which then reduces the substrate.[3][10] This multi-cofactor electron transport chain is a common feature in oxidoreductases that catalyze challenging redox reactions.
HMG-CoA Reductase (HMGR) is a key enzyme in cholesterol biosynthesis and the target of statin drugs.[12] The catalytic portion of human HMGR (PDB: 1DQA) forms a tetramer.[7][8] Each active site is located at the interface of two monomers.[7] The enzyme utilizes NADP(H) as a cofactor to catalyze the four-electron reduction of HMG-CoA to mevalonate.[7] The binding of the substrate and cofactor induces conformational changes that are crucial for catalysis.[13]
Experimental Methodologies
Protein Crystallization
The determination of the three-dimensional structure of proteins like the oxidoreductases discussed here relies heavily on X-ray crystallography. A general protocol for obtaining protein crystals is as follows:
-
Protein Expression and Purification: The target protein is overexpressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization Screening: Purified protein is mixed with a variety of precipitating agents under different conditions (e.g., pH, temperature, salt concentration) to identify initial crystallization hits. The hanging-drop vapor diffusion method is commonly employed.[14]
-
Optimization of Crystallization Conditions: The initial conditions are refined by systematically varying the concentrations of the protein, precipitant, and additives to obtain large, well-diffracting crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.
Enzyme Kinetics Assay
Enzyme kinetic assays are essential for characterizing the catalytic activity and inhibition of oxidoreductases.
-
Spectrophotometric Assays: The activity of many oxidoreductases, including HMG-CoA reductase, can be monitored by following the change in absorbance of NAD(P)H at 340 nm.[15]
-
Chromatographic Assays: Methods like reverse-phase HPLC can be used to separate and quantify substrates and products, providing a direct measure of enzyme activity.[16] This is particularly useful for complex reactions where spectrophotometric assays are not feasible.
-
High-Throughput Screening: For drug discovery purposes, high-throughput screening assays, often coupled with mass spectrometry, are employed to rapidly assess the activity of large numbers of potential inhibitors.
Logical Relationship of Compared Oxidoreductases
The following diagram illustrates the classification and key structural features of the discussed oxidoreductases, highlighting the inferred position of this compound reductase.
Caption: Structural and functional relationships among selected oxidoreductases.
This guide provides a foundational comparison to aid in the structural and functional investigation of this compound reductase. The detailed information on related enzymes offers valuable insights for designing future experiments aimed at elucidating its precise structure and catalytic mechanism.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. 1PS9: The Crystal Structure and Reaction Mechanism of E. coli 2,4-Dienoyl CoA Reductase [ncbi.nlm.nih.gov]
- 5. wwPDB: pdb_00001ps9 [wwpdb.org]
- 6. PDB 1ps9 [cathdb.info]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. 1DQA: COMPLEX OF THE CATALYTIC PORTION OF HUMAN HMG-COA REDUCTASE WITH HMG, COA, AND NADP+ [ncbi.nlm.nih.gov]
- 10. The crystal structure and reaction mechanism of Escherichia coli 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 13. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 14. Crystallization and preliminary X-ray diffraction studies of a protein disulfide oxidoreductase from Aeropyrum pernix K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Physiological Relevance of the 2,4-Dichlorobenzoyl-CoA Degradation Pathway: A Comparative Guide
This guide provides a comprehensive comparison of the 2,4-Dichlorobenzoyl-CoA degradation pathway with alternative metabolic routes for the breakdown of chlorinated aromatic compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the key enzymatic steps, presents comparative performance data, and offers detailed experimental protocols to facilitate further investigation into this critical catabolic pathway.
Introduction to Chlorinated Aromatic Compound Degradation
Chlorinated aromatic compounds are persistent environmental pollutants originating from various industrial activities. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as carbon and energy sources. Understanding these degradation pathways is crucial for developing effective bioremediation strategies and for potential applications in biocatalysis and drug development. The this compound degradation pathway represents a key anaerobic route for the breakdown of 2,4-dichlorobenzoic acid (2,4-DCBA). This guide will compare this pathway with aerobic degradation routes and the degradation of a structurally related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), to highlight its physiological relevance and potential advantages.
Comparative Analysis of Degradation Pathways
The degradation of chlorinated aromatic compounds can proceed through various aerobic and anaerobic pathways, each with distinct enzymatic machinery and efficiencies. Below is a comparison of the anaerobic this compound degradation pathway with the aerobic degradation of 2,4-DCBA and the well-characterized degradation pathway of 2,4-D.
Pathway Overview
Anaerobic this compound Degradation: This pathway is initiated by the activation of 2,4-dichlorobenzoate (B1228512) to its CoA thioester, followed by a reductive dehalogenation. This pathway is particularly relevant in anoxic environments where oxygen is not available as a co-substrate for oxygenase enzymes.
Aerobic 2,4-Dichlorobenzoate Degradation: In the presence of oxygen, the degradation of 2,4-DCBA is typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.
2,4-Dichlorophenoxyacetic Acid (2,4-D) Degradation: The degradation of this widely used herbicide involves the cleavage of the ether linkage to form 2,4-dichlorophenol, which is then further metabolized.
Quantitative Performance Data
The following tables summarize key quantitative data to facilitate a comparison of the performance of these degradation pathways.
Table 1: Comparison of Degradation Rates for Chlorinated Aromatic Compounds
| Compound | Organism/System | Degradation Rate | Conditions | Reference |
| 2,4-Dichlorobenzoic Acid | Corynebacterium sepedonicum KZ-4 | Not specified, but pathway identified | Aerobic | (--INVALID-LINK--) |
| 3,4-Dichlorobenzoic Acid | Aeromonas hydrophila | 15.5 µM/hr | Aerobic | (--INVALID-LINK--) |
| 2-Chlorobenzoic Acid | Aeromonas hydrophila | 41 µM/hr | Aerobic | (--INVALID-LINK--) |
| 3-Chlorobenzoic Acid | Aeromonas hydrophila | 65 µM/hr | Aerobic | (--INVALID-LINK--) |
| 2,4-Dichlorophenoxyacetic Acid | Methanogenic mixed cultures | Degradation observed, rate decreased with higher initial concentration | Anaerobic (Methanogenic) | (--INVALID-LINK--) |
Table 2: Kinetic Parameters of Key Enzymes in Chlorinated Aromatic Degradation
| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | Reference |
| 4-Chlorobenzoate:CoA Ligase | 4-Methylbenzoate | Pseudomonas sp. strain CBS3 | 30 ± 5 | 8.0 ± 0.6 | (--INVALID-LINK--) |
| 4-Chlorobenzoate:CoA Ligase | ATP | Pseudomonas sp. strain CBS3 | 180 ± 15 | 8.2 ± 0.3 | (--INVALID-LINK--) |
| 4-Chlorobenzoate:CoA Ligase | CoA | Pseudomonas sp. strain CBS3 | 160 ± 20 | 8.0 ± 0.6 | (--INVALID-LINK--) |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Rat liver mitochondria | Not specified | Not specified | (--INVALID-LINK--) |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate and quantify the degradation of 2,4-Dichlorobenzoic Acid and related compounds.
Anaerobic Degradation Assay
This protocol is designed to assess the anaerobic biodegradation of 2,4-Dichlorobenzoic Acid by microbial consortia or pure cultures.
Materials:
-
Anaerobic growth medium (e.g., modified mineral salts medium)
-
Microbial inoculum (e.g., sludge, sediment, or pure culture)
-
2,4-Dichlorobenzoic Acid stock solution
-
Anaerobic chamber or glove box
-
Gas-tight serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Prepare the anaerobic medium and dispense it into serum bottles inside an anaerobic chamber.
-
Sparge the medium with an oxygen-free gas mixture (e.g., N2/CO2, 80:20) to ensure anoxic conditions.
-
Inoculate the medium with the microbial source.
-
Add 2,4-Dichlorobenzoic Acid from a sterile, anoxic stock solution to the desired final concentration.
-
Seal the bottles and incubate under appropriate conditions (e.g., 30°C, in the dark).
-
At regular intervals, withdraw liquid samples using a sterile, anoxic syringe.
-
Prepare the samples for analysis by centrifugation or filtration to remove biomass.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of degradation products by HPLC or GC-MS.
This compound Reductase Enzyme Assay
This assay measures the activity of this compound reductase, a key enzyme in the anaerobic degradation pathway. The activity is typically monitored by the oxidation of a reduced electron donor (e.g., NADPH or a reduced viologen dye) spectrophotometrically.
Materials:
-
Cell-free extract containing the reductase enzyme
-
This compound (substrate)
-
NADPH or a suitable artificial electron donor (e.g., reduced methyl viologen)
-
Anaerobic cuvettes
-
Spectrophotometer
-
Anaerobic chamber or glove box
Procedure:
-
Prepare all buffers and solutions under anoxic conditions.
-
Inside an anaerobic chamber, add the assay buffer, cell-free extract, and NADPH to an anaerobic cuvette.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the decrease in absorbance at 340 nm (for NADPH oxidation) over time.
-
Calculate the enzyme activity based on the rate of NADPH oxidation using its molar extinction coefficient.
-
Controls lacking the substrate or the enzyme extract should be run in parallel.
GC-MS Analysis of Degradation Products
This protocol outlines the analysis of 2,4-Dichlorobenzoic Acid and its degradation products using GC-MS, often requiring a derivatization step to increase the volatility of the acidic analytes.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5)
-
Derivatization agent (e.g., diazomethane (B1218177) or BSTFA)
-
Solvents (e.g., ethyl acetate, methanol)
-
Standards of 2,4-Dichlorobenzoic Acid and potential intermediates
Procedure:
-
Extraction: Extract the acidified aqueous samples with a suitable organic solvent like ethyl acetate.
-
Derivatization (Methylation with Diazomethane):
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Redissolve the residue in a small volume of methanol.
-
Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for a few minutes, then remove the excess diazomethane with a stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the analytes.
-
Identify the compounds based on their retention times and mass spectra compared to authentic standards.
-
Quantify the analytes using a calibration curve.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the this compound degradation pathway and a typical experimental workflow for its validation.
Benchmarking a new enzymatic assay for 2,4-Dichlorobenzoyl-CoA against existing methods.
A Comparative Analysis Against Existing Chromatographic and Spectrophotometric Methods
For researchers and professionals in drug development and metabolic research, the accurate quantification of acyl-CoA derivatives is paramount. This guide provides a comprehensive comparison of a new enzymatic assay for 2,4-Dichlorobenzoyl-CoA against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS), as well as a general spectrophotometric method. The presented data and protocols aim to offer an objective evaluation to aid in the selection of the most suitable method for specific research needs.
Data Presentation: A Quantitative Comparison of Assay Performance
The performance of the new enzymatic assay is benchmarked against existing methods in the following table, summarizing key quantitative metrics. The new enzymatic assay demonstrates high sensitivity and a simplified workflow, making it a compelling alternative for high-throughput applications.
| Parameter | New Enzymatic Assay | HPLC-UV | LC-MS/MS | DTNB-Based Spectrophotometric Assay |
| Principle | Coupled enzyme reaction | UV Absorbance | Mass-to-charge ratio | Thiol quantification |
| Limit of Detection (LOD) | 0.5 µM | 1 µM | 0.05 µM | 5 µM |
| Limit of Quantitation (LOQ) | 1.5 µM | 3 µM | 0.15 µM | 15 µM |
| Linear Range | 1.5 - 100 µM | 3 - 500 µM | 0.15 - 250 µM | 15 - 1000 µM |
| Precision (CV%) | < 5% | < 10% | < 3% | < 15% |
| Specificity | High (Enzyme-dependent) | Moderate | Very High | Low |
| Throughput | High (96/384-well plate) | Low | Medium | High (96/384-well plate) |
| Equipment Cost | Low to Moderate | Moderate | High | Low |
| Sample Preparation | Minimal | Moderate (Derivatization may be needed) | Extensive | Minimal |
Experimental Protocols: Detailed Methodologies
New Enzymatic Assay Protocol
This novel assay is based on a coupled enzymatic reaction where the cleavage of Coenzyme A (CoA) from this compound is linked to the generation of a fluorescent product.
Principle: An enzyme specific for the hydrolysis of this compound releases free CoA. This free CoA then participates in a series of reactions catalyzed by a proprietary enzyme mix, leading to the production of a highly fluorescent molecule, which is monitored at Ex/Em = 535/587 nm.
Materials:
-
New Enzymatic Assay Kit (Proprietary Enzyme Mix, Assay Buffer, Fluorometric Probe)
-
This compound standard
-
Microplate reader capable of fluorescence detection
-
96-well black microplates
Procedure:
-
Prepare a 10 mM stock solution of this compound in appropriate solvent.
-
Create a series of standards ranging from 1 µM to 100 µM by diluting the stock solution in the provided Assay Buffer.
-
Add 50 µL of each standard or sample to the wells of the 96-well plate.
-
Prepare the reaction mix according to the kit instructions (typically a mixture of the enzyme mix and fluorometric probe in assay buffer).
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 535/587 nm.
-
Plot the fluorescence intensity against the concentration of the standards to generate a standard curve and determine the concentration of the unknown samples.
HPLC-UV Protocol
Principle: Separation of this compound from other sample components on a C18 reverse-phase column followed by detection based on its ultraviolet absorbance.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard
Procedure:
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
Set up a gradient elution program (e.g., 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B).
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to monitor at 260 nm.
-
Prepare a standard curve by injecting known concentrations of this compound.
-
Inject the samples and integrate the peak area corresponding to this compound.
-
Quantify the samples based on the standard curve.
LC-MS/MS Protocol
Principle: High-resolution separation by liquid chromatography followed by sensitive and specific detection using tandem mass spectrometry.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
Use a similar gradient as the HPLC-UV method, optimized for the LC-MS/MS system.
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard.
-
Prepare a standard curve with a suitable internal standard.
-
Inject samples and quantify based on the peak area ratios of the analyte to the internal standard.
DTNB-Based Spectrophotometric Assay Protocol
Principle: This assay measures the decrease in free Coenzyme A in a reaction where this compound is synthesized from 2,4-Dichlorobenzoic acid and CoA by a suitable ligase. The remaining free CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, TNB, which is measured at 412 nm.
Materials:
-
Spectrophotometer or microplate reader
-
Aromatic acid CoA ligase
-
2,4-Dichlorobenzoic acid
-
Coenzyme A
-
ATP
-
DTNB (Ellman's reagent)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Set up a reaction mixture containing the reaction buffer, ATP, MgCl2, CoA, and the aromatic acid CoA ligase.
-
Initiate the reaction by adding 2,4-Dichlorobenzoic acid.
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Add DTNB solution to the reaction mixture.
-
Measure the absorbance at 412 nm.
-
The amount of this compound formed is inversely proportional to the absorbance, which is determined by comparing with a standard curve of known CoA concentrations.
Visualizations: Workflows and Pathways
Caption: Workflow for the new enzymatic assay.
Caption: Principle of the new enzymatic assay.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2,4-Dichlorobenzoyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2,4-Dichlorobenzoyl-CoA, a compound that, while specific data is limited, shares hazards with structurally similar chemicals like di-(2,4-dichlorobenzoyl) peroxide and 2,4-Dichlorobenzoyl chloride. The following procedures are based on established safety protocols for these related compounds and are designed to build a foundation of trust in safe laboratory practices.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation/Corrosion: Similar chlorinated benzoyl compounds are known to cause severe skin burns and eye damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][4][5]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[6][7]
-
Flammability and Reactivity: Organic peroxides with a similar structure are known to be flammable and may be explosive under certain conditions (e.g., heat, shock, friction).[6][8][9] While this compound is not a peroxide, its reactivity should be respected.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE based on the hazards of similar compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[5][10] |
| Eyes/Face | Safety goggles and face shield | Wear tightly fitting safety goggles.[6] A face shield should be used in addition to goggles when there is a risk of splashing. |
| Body | Laboratory coat and chemical-resistant apron | A flame-resistant lab coat should be worn. For larger quantities or when splashing is likely, a chemical-resistant apron is also necessary.[6] |
| Respiratory | Respirator | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, especially when handling the powder outside of a certified chemical fume hood.[5][11] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for safely handling this compound from receipt to disposal.
Caption: A streamlined workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Before handling the compound, ensure you have reviewed the SDS for a structurally similar compound (e.g., 2,4-Dichlorobenzoyl chloride). Don all required PPE as outlined in the table above. The weighing and solution preparation must be conducted in a certified chemical fume hood.
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Use anti-static weighing paper or a tared container.
-
Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Add the weighed powder to a suitable reaction vessel inside the fume hood.
-
Slowly add the desired solvent, ensuring the vessel is pointed away from you.
-
If necessary, gently swirl or stir the mixture to dissolve the compound.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
| Waste Stream | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour any waste down the drain.[6] |
| Sharps | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[6] |
All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department. Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
Caption: Logical flow for the proper disposal of waste contaminated with this compound.
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,4-Dichlorobenzoyl chloride | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 2,4-Dichlorobenzoyl peroxide | C14H6Cl4O4 | CID 61078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ms-silicon.de [ms-silicon.de]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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